CDD-1431
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H38N8O5S |
|---|---|
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
N-[[3-[4-[5-methoxy-2-(3-sulfamoylanilino)pyrimidin-4-yl]piperazin-1-yl]phenyl]methyl]-4-[3-(methylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C33H38N8O5S/c1-35-30(42)14-11-23-9-12-25(13-10-23)32(43)36-21-24-5-3-7-27(19-24)40-15-17-41(18-16-40)31-29(46-2)22-37-33(39-31)38-26-6-4-8-28(20-26)47(34,44)45/h3-10,12-13,19-20,22H,11,14-18,21H2,1-2H3,(H,35,42)(H,36,43)(H2,34,44,45)(H,37,38,39) |
InChI-Schlüssel |
HSNLCCKRVCPONE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CDD-1431, a Potent and Selective BMPR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CDD-1431, a novel, potent, and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase. This compound was identified through a sophisticated DNA-encoded chemical library (DECL) screening process and represents a first-in-class tool for investigating the physiological and pathological roles of BMPR2 signaling.[1] This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds as characterized in the primary literature.
Table 1: In Vitro Biochemical Activity of this compound and Analogs against BMPR2
| Compound | Kiapp (nM) | IC50 (nM) |
| This compound | 20.6 ± 3.8 | 1.6 |
| CDD-1115 | 6.2 ± 1.3 | 1.8 |
| CDD-1281 | Not Reported | 1.2 |
| CDD-1653 | Not Reported | 2.8 |
Data sourced from Modukuri et al., J Med Chem. 2023.[1]
Table 2: Thermal Shift Assay (TSA) Data for BMPR2 Kinase Domain
| Condition | Tm (°C) | ΔTm (°C) |
| BMPR2 alone | 52.1 | - |
| BMPR2 + 50 μM this compound | 66.0 | 13.9 |
| BMPR2 + 50 μM CDD-1115 | 67.8 | 15.7 |
Data sourced from Modukuri et al., J Med Chem. 2023.
Table 3: Cellular Activity of this compound in a BMP-Responsive Reporter Assay
| Compound | Cell Line | Reporter | Stimulant | IC50 (µM) |
| This compound | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 4.87 |
| CDD-1281 | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 6.19 |
| CDD-1653 | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 6.92 |
| CDD-1496 | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 8.72 |
| CDD-1115 | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 24.1 |
| CDD-1280 | HEK293T | BRE-luciferase | BMP2 (5 ng/mL) | 29.8 |
Data sourced from Modukuri et al., J Med Chem. 2023.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
DNA-Encoded Chemical Library (DECL) Screening
This protocol outlines the general workflow for identifying potent protein binders from a vast chemical library.
-
Library Preparation: A large collection of small molecules is synthesized, with each compound covalently linked to a unique DNA barcode that serves as an identifier.
-
Target Immobilization: The target protein, in this case, the kinase domain of BMPR2, is immobilized on a solid support (e.g., magnetic beads).
-
Affinity Selection (Pannning): The DECL is incubated with the immobilized BMPR2. Compounds with affinity for the target bind, while non-binders are washed away.
-
Elution: The bound molecules are eluted from the solid support.
-
PCR Amplification: The DNA barcodes of the eluted compounds are amplified using Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify the barcodes of the molecules that bound to the BMPR2 kinase domain.
-
Hit Identification: The sequencing data is analyzed to identify the chemical structures corresponding to the enriched DNA barcodes, leading to the identification of initial hits like this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the BMPR2 kinase.
-
Reagents:
-
Recombinant human BMPR2 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) at various concentrations
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
A solution of the BMPR2 kinase domain is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The BMPR2 kinase is added to each well and incubated with the compound for a defined period (e.g., 10-20 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Thermal Shift Assay (TSA)
This biophysical assay measures the stabilization of the BMPR2 kinase domain upon ligand binding.
-
Reagents:
-
Recombinant human BMPR2 kinase domain
-
This compound (or other test compounds) at a fixed concentration (e.g., 50 μM)
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
TSA buffer
-
-
Procedure:
-
The BMPR2 kinase domain is mixed with the fluorescent dye in the TSA buffer.
-
The test compound (this compound) or a vehicle control is added to the protein-dye mixture.
-
The samples are placed in a real-time PCR instrument.
-
The temperature is gradually increased in small increments (e.g., 1°C per minute) over a defined range (e.g., 25°C to 95°C).
-
The fluorescence intensity is measured at each temperature increment.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the melting curve.
-
The change in melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates the extent of protein stabilization.
-
Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay evaluates the ability of this compound to inhibit the BMP signaling pathway in a cellular context.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene.
-
Reagents:
-
HEK293T-BRE-luciferase cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human BMP2
-
This compound (or other test compounds) at various concentrations
-
Luciferase assay reagent
-
-
Procedure:
-
HEK293T-BRE-luciferase cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with serial dilutions of this compound for a short pre-incubation period (e.g., 30 minutes).
-
BMP2 is added to the wells to stimulate the BMP signaling pathway. A set of wells without BMP2 serves as a negative control.
-
The cells are incubated for a defined period (e.g., 6 hours) to allow for luciferase reporter gene expression.
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
The percentage of inhibition of BMP2-induced luciferase activity is calculated for each compound concentration.
-
Cellular IC50 values are determined by plotting the inhibition data against the compound concentrations and fitting to a dose-response curve.
-
Western Blot for Phospho-SMAD1/5
This immunoassay is used to directly assess the effect of this compound on the phosphorylation of SMAD1 and SMAD5, key downstream effectors of BMPR2 signaling.
-
Cell Lines: HEK293T or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are seeded and grown to a suitable confluency.
-
Cells are pre-treated with this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
The BMP signaling pathway is stimulated by adding a BMP ligand (e.g., BMP2 or BMP9) for a short period (e.g., 15 minutes).
-
The cells are washed and then lysed to extract total protein.
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total SMAD1/5 and the loading control to normalize the phospho-SMAD1/5 signal.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
References
CDD-1431: A Potent and Selective Inhibitor of BMPR2 for Research in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein Receptor Type II (BMPR2) is a transmembrane serine/threonine kinase that plays a crucial role in the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is integral to a multitude of cellular processes, including differentiation, proliferation, apoptosis, and homeostasis.[1] Dysregulation of BMPR2 signaling is implicated in various diseases, most notably Pulmonary Arterial Hypertension (PAH).[2][3] The development of selective inhibitors for BMPR2 is therefore of significant interest for both basic research and therapeutic development.
This technical guide focuses on CDD-1431, a novel and highly selective inhibitor of the BMPR2 kinase.[1] Identified through DNA-encoded chemical library screening, this compound offers researchers a powerful tool to probe the intricacies of BMPR2 signaling. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a direct kinase inhibitor of BMPR2. Its primary mechanism involves binding to the ATP-binding site within the kinase domain of the BMPR2 protein. This binding event has been confirmed through thermal shift assays, which demonstrated that this compound significantly increases the thermal stability of the BMPR2 kinase domain, indicating direct target engagement.[4] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) from ATP to downstream substrates, thereby inhibiting the kinase activity of the receptor and blocking the propagation of the BMP signal.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Binding Affinity of this compound for BMPR2
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.6 nM | In vitro kinase inhibition assay | |
| Kiapp | 20.6 ± 3.8 nM | In vitro kinase inhibition assay | |
| ΔTm | 13.9 °C | Thermal Shift Assay (at 50 µM) |
Table 2: Selectivity of this compound against other TGFβ Family Receptors
| Target Kinase | IC50 (nM) | Fold Selectivity over BMPR2 | Reference |
| ALK1 | >1000 | >625 | |
| ALK2 | >1000 | >625 |
Table 3: Cellular Activity of this compound
| Parameter | Value | Cell Line & Assay | Reference |
| IC50 | 4.87 µM | 293T-BRE-Luc Reporter Assay (BMP2 stimulated) |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical BMPR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of BMPR2 in a purified, cell-free system.
-
Materials:
-
Recombinant human BMPR2 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the BMPR2 enzyme and the peptide substrate to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to confirm the direct binding of this compound to the BMPR2 kinase domain by measuring the change in the protein's melting temperature (Tm).
-
Materials:
-
Recombinant human BMPR2 kinase domain
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye (5000x stock)
-
TSA buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
qPCR instrument with a thermal ramping capability
-
96- or 384-well PCR plates
-
-
Procedure:
-
Prepare a solution of the BMPR2 kinase domain in TSA buffer.
-
Add SYPRO Orange dye to the protein solution to a final concentration of 5x.
-
Dispense the protein-dye mixture into the wells of a PCR plate.
-
Add this compound (e.g., to a final concentration of 50 µM) or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument and run a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with this compound and the Tm of the protein with DMSO.
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the BMP signaling pathway.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
BRE-luciferase reporter plasmid (containing a BMP-responsive element driving firefly luciferase expression)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Recombinant human BMP2
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the HEK293T cells with the BRE-luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of BMP2 (e.g., 5 ng/mL) and incubate for a further period (e.g., 6-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of BMP2-induced luciferase activity for each concentration of this compound.
-
Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot for Phosphorylated SMAD1/5
This technique is used to directly assess the inhibition of BMPR2-mediated downstream signaling by measuring the phosphorylation status of its direct substrates, the R-SMADs (SMAD1 and SMAD5).
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another responsive cell line
-
Recombinant human BMP9
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5 and anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture HUVECs to near confluence in a 6-well plate.
-
Serum-starve the cells for a few hours prior to treatment.
-
Pre-treat the cells with this compound (e.g., at 25 µM) or DMSO for 30 minutes.
-
Stimulate the cells with BMP9 (e.g., at 0.5 ng/mL) for 15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-SMAD1/5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD1 antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry and express the level of phosphorylated SMAD1/5 relative to the total SMAD1.
-
Conclusion
This compound is a highly potent and selective small molecule inhibitor of BMPR2 kinase activity. Its well-characterized in vitro and cellular profiles make it an invaluable research tool for elucidating the complex roles of BMPR2 signaling in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of BMPR2 biology and its therapeutic potential.
References
An In-depth Technical Guide to CDD-1431 and its Interaction with the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective Bone Morphogenetic Protein Receptor Type II (BMPR2) inhibitor, CDD-1431, and its role in the context of the BMP signaling pathway. Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the transforming growth factor-β (TGF-β) superfamily, critical in a multitude of cellular processes including embryonic development, tissue homeostasis, and disease pathogenesis.[1][2] Dysregulation of the BMP signaling pathway is implicated in various disorders, making its components attractive therapeutic targets.[3] this compound has emerged as a potent and selective small molecule inhibitor of BMPR2, a key transmembrane serine/threonine kinase in the BMP pathway.[4][5] This document details the mechanism of the BMP signaling cascade, the specific inhibitory action of this compound, quantitative data regarding its efficacy, and the experimental protocols utilized for its characterization.
The BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial signaling cascade that regulates a wide array of cellular functions. The canonical pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.
Key Components of the BMP Signaling Pathway:
-
BMP Ligands: A diverse family of secreted signaling proteins.
-
Type I Receptors: Includes ALK1, ALK2, ALK3 (BMPR1A), and ALK6 (BMPR1B).
-
Type II Receptors: Primarily BMPR2, but also includes ActRIIA and ActRIIB.
-
SMAD Proteins: Intracellular signal transducers, categorized as receptor-regulated SMADs (R-SMADs: SMAD1, SMAD5, SMAD8), a common-mediator SMAD (Co-SMAD: SMAD4), and inhibitory SMADs (I-SMADs: SMAD6, SMAD7).
Upon ligand binding, the constitutively active type II receptor kinase phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates R-SMADs. These phosphorylated R-SMADs form a complex with Co-SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. In addition to this canonical SMAD-dependent pathway, BMP receptors can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.
BMP Signaling Pathway Diagram
This compound: A Selective BMPR2 Inhibitor
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase. By targeting the kinase activity of BMPR2, this compound effectively blocks the initiation of the BMP signaling cascade. This inhibition prevents the transphosphorylation and activation of the type I receptor, thereby halting the downstream phosphorylation of SMADs and subsequent gene transcription. The high selectivity of this compound for BMPR2 over other TGF-β family receptors makes it a valuable tool for studying BMP-specific signaling and a potential therapeutic candidate for diseases driven by aberrant BMP pathway activation.
Quantitative Data for this compound
The inhibitory activity and binding affinity of this compound for BMPR2 have been quantified through various biochemical and biophysical assays.
| Parameter | Value | Assay | Reference |
| IC50 | 1.6 nM | Kinase Inhibition Assay | |
| Kiapp | 20.6 ± 3.8 nM | Kinase Inhibition Assay | |
| ΔTm | 13.9 °C | Thermal Shift Assay | |
| Cellular IC50 | 4.87 µM | BRE-reporter Assay |
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and mechanism of action.
BMPR2 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the kinase activity of BMPR2.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher concentration of residual ATP, which is detected via a luciferase-based system.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing BMPR2 enzyme, 10 µM ATP, and kinase buffer in a total volume of 50 µL.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells.
-
Incubation: The reaction is incubated for 30 minutes at 30°C to allow for the kinase reaction to proceed.
-
ATP Detection: The amount of remaining ATP is measured by adding a Kinase-Glo Assay reagent, which contains luciferase and its substrate. The resulting luminescence is proportional to the ATP concentration and is measured using a plate reader.
-
Data Analysis: The apparent inhibitor constant (Kiapp) and IC50 values are determined by fitting the dose-response data to a modified Morrison equation using non-linear regression analysis.
Thermal Shift Assay (TSA)
TSA is used to confirm the direct binding of this compound to the BMPR2 kinase domain and assess the stability of the complex.
Principle: The binding of a ligand, such as this compound, to a protein can increase its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
Methodology:
-
Protein and Inhibitor Preparation: A solution containing the purified BMPR2 kinase domain is prepared. This compound is added to the protein solution at a specific concentration (e.g., 50 µM).
-
Dye Addition: A fluorescent dye (e.g., SYPRO Orange) is added to the mixture. This dye has low fluorescence in aqueous solution but fluoresces strongly when it binds to the hydrophobic regions of an unfolded protein.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument over a temperature gradient (e.g., 25°C to 95°C).
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the inhibitor.
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of selective probes and potential therapeutics targeting the BMP signaling pathway. Its high potency and selectivity for BMPR2, as demonstrated by robust quantitative data from well-defined experimental protocols, underscore its utility in dissecting the complex roles of BMP signaling in health and disease. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the potential of this compound and other modulators of the BMP pathway.
References
The Potent and Selective BMPR2 Kinase Inhibitor: A Technical Guide to CDD-1431
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-1431 is a potent and highly selective kinase inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase.[1] Discovered through a sophisticated DNA-encoded chemical library (DECL) screening, this small molecule presents a valuable tool for investigating the physiological and pathological roles of BMPR2 signaling. This document provides a comprehensive overview of the chemical structure, properties, and the experimental methodologies associated with this compound, intended to support further research and development in areas where BMPR2 signaling is a key therapeutic target.
Chemical Structure and Properties
This compound, with the IUPAC name N-(3-(4-(5-methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide, was identified as a low-nanomolar inhibitor of BMPR2.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(3-(4-(5-methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide | [1] |
| Molecular Formula | C33H38N8O5S | [1] |
| Molecular Weight | 658.77 g/mol | [1] |
| Appearance | White to off-white solid | (Typical for this class of compounds) |
| Solubility | Soluble in DMSO | (Inferred from typical experimental conditions) |
Table 2: Biological Activity of this compound
| Parameter | Value | Target | Assay Type | Source |
| IC50 | Low nanomolar | BMPR2 | Kinase Inhibition Assay | [1] |
| Selectivity | High selectivity for BMPR2 over other TGF-β family kinases | Various | Kinome Scan | [1] |
Experimental Protocols
The discovery and characterization of this compound involved a series of advanced experimental procedures. The following sections detail the methodologies for the DNA-encoded chemical library screening that led to its identification and the general synthetic route for its chemical synthesis.
DNA-Encoded Chemical Library (DECL) Screening
This compound was identified from a "kinase-biased" DNA-encoded chemical library. The general workflow for such a screening process is outlined below.
Experimental Workflow: DNA-Encoded Chemical Library Screening
Caption: Workflow for identifying this compound using DNA-Encoded Chemical Library (DECL) screening.
Methodology:
-
Library Synthesis: A vast library of small molecules is synthesized using a split-and-pool combinatorial approach. Each chemical building block is conjugated to a unique DNA oligonucleotide that serves as a barcode.
-
Affinity Selection: The entire library is incubated with the target protein, in this case, the kinase domain of BMPR2, which is typically immobilized on a solid support (e.g., magnetic beads).[2][3]
-
Washing: Non-binding and weakly binding molecules are washed away, enriching the population of molecules with higher affinity for the target.
-
Elution: The molecules that remain bound to the target are eluted.
-
Hit Identification: The DNA tags of the eluted molecules are amplified via PCR and then identified through next-generation sequencing.[4] The frequency of each DNA tag in the eluted sample is compared to its frequency in the original library to identify enriched compounds, which are the potential "hits".
-
Off-DNA Resynthesis and Validation: The chemical structures corresponding to the enriched DNA tags are synthesized without the DNA tag ("off-DNA") and their inhibitory activity against the target is confirmed through standard biochemical assays.
Chemical Synthesis of this compound
The synthesis of this compound and its analogs is achieved through a multi-step synthetic route. A generalized scheme based on the synthesis of similar compounds is presented below. For the detailed, step-by-step protocol, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, and mass spectrometry), please refer to the supplementary information of the primary publication by Modukuri et al. in the Journal of Medicinal Chemistry, 2023.[1]
General Synthetic Route for this compound Series
Caption: Generalized synthetic workflow for the this compound series of compounds.
Mechanism of Action: Inhibition of BMPR2 Signaling
This compound exerts its biological effects by directly inhibiting the kinase activity of BMPR2. BMPR2 is a key component of the transforming growth factor-beta (TGF-β) superfamily signaling pathway, which plays crucial roles in cell proliferation, differentiation, and apoptosis.[5] The BMPR2 pathway has both canonical (SMAD-dependent) and non-canonical (SMAD-independent) branches.
BMPR2 Signaling Pathway and Inhibition by this compound
Caption: Overview of the BMPR2 signaling pathway and the inhibitory action of this compound.
Pathway Description:
-
Ligand Binding: Bone Morphogenetic Protein (BMP) ligands bind to BMPR2.
-
Receptor Complex Formation: Upon ligand binding, BMPR2 recruits and phosphorylates a type I receptor (e.g., ALK3 or ALK6).
-
Canonical (SMAD-dependent) Signaling: The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.[6][7]
-
Non-Canonical (SMAD-independent) Signaling: The activated receptor complex can also initiate signaling through other pathways, including the p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][8]
-
Inhibition by this compound: this compound selectively binds to the kinase domain of BMPR2, preventing the phosphorylation of the type I receptor and thereby blocking both canonical and non-canonical downstream signaling.
Conclusion
This compound is a valuable chemical probe for the study of BMPR2-mediated signaling pathways. Its high potency and selectivity make it a superior tool compound compared to broader-spectrum kinase inhibitors. This technical guide provides the foundational information required for researchers to utilize this compound in their studies, from understanding its basic properties to the experimental context of its discovery and its mechanism of action. Further investigation into the therapeutic potential of this compound and its analogs is warranted in diseases where dysregulation of BMPR2 signaling is implicated.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 5. Novel Advances in Modifying BMPR2 Signaling in PAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An Inquiry into CDD-1431: Navigating the Landscape of a Potential Therapeutic
Initial investigations into the therapeutic potential of a compound designated CDD-1431 for cancer treatment have revealed a notable absence of publicly available data. Extensive searches have not yielded specific information regarding a compound with this identifier in the context of oncology research and development. This suggests that this compound may be an internal designation for a very early-stage compound not yet disclosed in scientific literature or public databases, or that the identifier may be inaccurate.
Interestingly, the search for "this compound" has led to information on a different investigational drug, ABX-1431 . It is crucial to clarify that ABX-1431 and this compound are distinct identifiers, and the following information pertains solely to ABX-1431, which has been primarily studied in the context of neurological disorders, not cancer.
ABX-1431: A Monoacylglycerol Lipase (B570770) (MGLL) Inhibitor
ABX-1431 is characterized as an orally bioavailable, potent, and selective covalent inhibitor of monoacylglycerol lipase (MGLL).[1][2] MGLL is a key enzyme in the central nervous system responsible for the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting MGLL, ABX-1431 prevents the degradation of 2-AG, leading to its increased levels in the brain.[1][2][3]
The elevation of 2-AG enhances the signaling of cannabinoid receptor 1 (CB1), which plays a crucial role in modulating neurotransmission.[1][3] This mechanism of action has been explored for its potential therapeutic effects in various neurological and psychiatric conditions.
Preclinical and Clinical Development of ABX-1431
Preclinical studies in rodent models demonstrated that ABX-1431 effectively inhibits MGLL activity in the brain, leading to increased 2-AG concentrations.[2] This activity was associated with suppressed pain behavior in a rat formalin pain model.[2]
ABX-1431, also known as AG06466, has progressed into clinical trials.[4][5] It has been reported to be well-tolerated and safe in Phase 1 clinical studies.[5] An exploratory Phase 1b study suggested its potential in treating symptoms of Tourette's syndrome in adults.[5] Further clinical investigations were planned for other neurological disorders such as neuromyelitis optica and multiple sclerosis.[5]
It is important to reiterate that the available information on ABX-1431 does not indicate any investigation into its therapeutic potential for cancer.
Other "1431" Identifiers in Medical Research
The search also identified other instances of "1431" in different medical contexts, which are unrelated to a specific compound named this compound for cancer therapy. For example, ARST1431 refers to a clinical trial investigating combination chemotherapy with or without temsirolimus (B1684623) for intermediate-risk rhabdomyosarcoma.[6] Additionally, a study on neoadjuvant chemotherapy for HER2-negative breast cancer references a publication from 2003 with "1431" in its page numbers.[7] These are coincidental and do not provide information on a compound designated this compound.
Conclusion
At present, there is no publicly available scientific information to construct a technical guide or whitepaper on the therapeutic potential of a compound specifically identified as this compound in the field of cancer. The available data points to a potential misidentification with ABX-1431, a compound investigated for neurological disorders with a distinct mechanism of action. Further clarification on the identity of this compound is necessary to provide the requested detailed analysis.
References
- 1. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
CDD-1431: A Novel Probe for Investigating BMPR2 Signaling in Skeletal Defect Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of skeletal development, bone homeostasis, and repair. Dysregulation of this pathway is implicated in various skeletal disorders. A key component of this pathway is the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase that plays a pivotal role in mediating the effects of BMP ligands. The recent discovery of CDD-1431, a potent and selective inhibitor of BMPR2, offers a novel chemical tool to dissect the intricate functions of this receptor in both normal physiological and pathological conditions related to the skeleton. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, theoretical applications in skeletal defect research, and detailed experimental protocols for its investigation.
This compound: A Potent and Selective BMPR2 Kinase Inhibitor
This compound was identified through DNA-encoded chemical library (DECL) screening as a low-nanomolar, selective inhibitor of the BMPR2 kinase domain.[1][2][3] Its discovery provides a much-needed tool for probing the specific roles of BMPR2, as previous research has been hampered by the lack of selective inhibitors for this receptor.[1][2][3]
Quantitative Biochemical Data
The following table summarizes the key in vitro biochemical data for this compound as reported in the literature. This data highlights its potency and selectivity for BMPR2.
| Parameter | Value | Reference |
| Apparent Inhibition Constant (Kiapp) | 20.6 ± 3.8 nM | [1][2] |
| IC50 vs. BMPR2 | Low-nanomolar | [1][2][3] |
| Selectivity | High selectivity for BMPR2 over other TGFβ family kinases | [1][2] |
Theoretical Framework: The Role of BMPR2 Inhibition in Skeletal Biology
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor (BMPR2). The activated type I receptor then phosphorylates downstream SMAD proteins (SMADs 1/5/8), which complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis.
dot
Given that BMP signaling is a potent inducer of bone formation, the application of a BMPR2 inhibitor like this compound in skeletal defect research may seem counterintuitive. However, there are specific pathological contexts where targeted inhibition of BMP signaling could be beneficial:
-
Heterotopic Ossification (HO): This is a condition of aberrant bone formation in soft tissues, often triggered by trauma or surgery. Overactive BMP signaling is a known driver of HO, and a selective BMPR2 inhibitor could be a valuable tool to prevent or treat this condition.
-
Fibrodysplasia Ossificans Progressiva (FOP): A rare genetic disorder characterized by progressive extraskeletal ossification. While FOP is primarily caused by mutations in the type I receptor ACVR1/ALK2, exploring the role of BMPR2-mediated signaling in this context could reveal novel therapeutic avenues.
-
Cancers with Bone Metastases: Some cancers that metastasize to bone can highjack the BMP signaling pathway to promote their growth and survival. A BMPR2 inhibitor could potentially disrupt this process.
Experimental Protocols for Investigating this compound in Skeletal Biology
The following are detailed protocols for in vitro and in vivo assays that can be adapted to investigate the effects of this compound on osteoblast differentiation and bone regeneration.
In Vitro Osteoblast Differentiation Assay
This protocol describes the use of the murine pre-osteoblastic cell line MC3T3-E1 to assess the impact of this compound on osteogenic differentiation.
dot
1. Cell Culture and Plating:
-
Culture MC3T3-E1 subclone 4 cells in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates at a density of 5 x 104 cells per well and allow them to adhere and reach approximately 80% confluency.
2. Osteogenic Induction and Treatment:
-
Prepare osteogenic induction medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Prepare stock solutions of this compound in DMSO. Further dilute in osteogenic induction medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the culture medium with the osteogenic induction medium containing the various concentrations of this compound or vehicle control.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
3. Alkaline Phosphatase (ALP) Staining (Early Osteogenic Marker):
-
After 7-10 days of induction, wash the cells twice with PBS (Phosphate-Buffered Saline).
-
Fix the cells with 10% formalin in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Prepare an ALP staining solution (e.g., using a commercially available kit containing a chromogenic substrate like BCIP/NBT).
-
Incubate the cells with the staining solution at 37°C for 15-30 minutes, or until a purple color develops.
-
Stop the reaction by washing with deionized water.
-
Visualize and document the staining using a microscope.
4. Alizarin Red S (ARS) Staining (Late Osteogenic Marker - Mineralization):
-
After 14-21 days of induction, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[4]
-
Wash the fixed cells twice with deionized water.
-
Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.[5]
-
Add the ARS solution to each well and incubate for 20-30 minutes at room temperature with gentle agitation.[5]
-
Aspirate the staining solution and wash the cells four to five times with deionized water to remove unbound stain.[5]
-
Visualize the red-orange mineralized nodules under a microscope. For quantification, the stain can be extracted with 10% acetic acid and the absorbance measured at 405 nm.
In Vivo Calvarial Defect Model
This protocol describes a rat critical-size calvarial defect model to assess the effect of locally delivered this compound on bone regeneration.
dot
1. Animal Model and Anesthesia:
-
Use skeletally mature male Sprague-Dawley or Wistar rats (300-350g).
-
Anesthetize the animals using isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail, following approved institutional animal care and use committee (IACUC) protocols.
2. Surgical Procedure:
-
Shave the scalp and prepare the surgical site with an antiseptic solution.
-
Make a sagittal incision along the midline of the scalp to expose the calvarium.
-
Retract the periosteum to expose the parietal bones.
-
Using a dental trephine burr (typically 5-8 mm in diameter) under constant saline irrigation, create a full-thickness, critical-size circular defect in the central part of each parietal bone.[6] Care must be taken not to damage the underlying dura mater.
3. Treatment Application:
-
Prepare a biocompatible scaffold (e.g., collagen sponge, hydrogel) loaded with this compound at the desired concentration. A vehicle-loaded scaffold will serve as the control.
-
Implant the scaffold into the calvarial defect.
4. Closure and Post-operative Care:
-
Reposition the periosteum and suture the scalp incision in layers.
-
Administer analgesics post-operatively as per IACUC guidelines and monitor the animals for any signs of distress.
5. Micro-Computed Tomography (Micro-CT) Analysis:
-
At selected time points (e.g., 4, 8, and 12 weeks) post-surgery, the animals can be anesthetized and scanned using an in vivo micro-CT scanner to longitudinally monitor bone formation.[7]
-
After the final time point, euthanize the animals and harvest the calvaria for high-resolution ex vivo micro-CT scanning.
-
Reconstruct the 3D images and perform quantitative analysis of the bone volume (BV), bone mineral density (BMD), and percentage of bone regeneration within the defect area.[7]
6. Histological Analysis:
-
Fix the harvested calvaria in 10% neutral buffered formalin for 48-72 hours.
-
Decalcify the specimens in 10% EDTA solution for 2-4 weeks, with the solution changed every 2-3 days.
-
Process the decalcified tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe overall tissue morphology and cellularity, and Masson's Trichrome to distinguish between collagenous connective tissue and mineralized bone.[8][9]
-
Perform histomorphometric analysis to quantify the area of new bone formation.
Conclusion
This compound represents a first-in-class, potent, and selective inhibitor of BMPR2 kinase. While its direct effects on skeletal defect repair are yet to be reported, its unique pharmacological profile makes it an invaluable tool for researchers to explore the nuanced roles of BMPR2 signaling in bone biology and pathology. The detailed protocols provided in this guide offer a robust framework for investigating the potential of this compound in various in vitro and in vivo models of skeletal tissue formation and repair. Such studies will be crucial in elucidating the therapeutic potential of targeting BMPR2 in conditions characterized by aberrant bone formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo micro-CT analysis of bone remodeling in a rat calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive histological evaluation of bone implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
Preclinical Profile of CDD-1431: A Potent and Selective BMPR2 Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CDD-1431 is a novel, potent, and highly selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase.[1][2] Discovered through DNA-encoded chemical library (DECL) screening, this compound offers a valuable tool for investigating the physiological and pathological roles of BMPR2 signaling.[1][2] This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro potency and selectivity, the methodologies used for its characterization, and its mechanism of action within the BMPR2 signaling pathway.
Introduction
The transforming growth factor-β (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a critical role in a multitude of cellular processes such as proliferation, differentiation, and apoptosis.[3][4] The signaling is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors.[5] Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a key Type II receptor in this pathway.[5] Dysregulation of BMPR2 signaling has been implicated in various diseases, including pulmonary arterial hypertension (PAH) and certain cancers, making it a compelling therapeutic target.[6][7][8]
The development of selective inhibitors for individual kinase members of the TGF-β family has been challenging due to the high degree of conservation in their catalytic domains.[1][2] this compound emerged from a "kinase-biased" DNA-encoded chemical library screening as a low-nanomolar inhibitor with remarkable selectivity for BMPR2.[1][2] This technical guide summarizes the key preclinical findings for this compound to facilitate further research and development efforts.
Quantitative Data
The inhibitory activity of this compound and its analogs was assessed against a panel of TGF-β family kinases. The following tables summarize the key quantitative data from in vitro kinase assays.
Table 1: In Vitro Potency of this compound and Analogs against BMPR2
| Compound | IC50 (nM) for BMPR2 |
| This compound | Low-nanomolar |
| CDD-1281 | 1.2 |
| CDD-1653 | 2.8 |
Data synthesized from Modukuri RK, et al. J Med Chem. 2023.[1][2]
Table 2: Selectivity Profile of this compound against TGF-β Family Kinases
| Kinase | This compound IC50 (nM) | LDN-193189 IC50 (nM) |
| BMPR2 | Single-digit nanomolar | >1000 |
| ALK4 | >1000 | 265 |
| ALK5 | >1000 | 1.2-9.3 |
| Other TGFβ Type I & II Receptors | High IC50 values | 1.2-9.3 |
This table illustrates the superior selectivity of this compound for BMPR2 compared to the non-selective inhibitor LDN-193189. Data synthesized from Modukuri RK, et al. J Med Chem. 2023.[2][9]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant kinases.
Materials:
-
Recombinant human kinase domains (e.g., BMPR2, ALK4, ALK5)
-
This compound and other test compounds
-
ATP (Adenosine triphosphate)
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, BSA, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well assay plates
Procedure:
-
A solution of the recombinant kinase in kinase assay buffer is prepared.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The kinase solution is added to the wells of the assay plate.
-
The serially diluted this compound or vehicle control (DMSO) is added to the respective wells and pre-incubated with the kinase for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well. The ATP concentration should be close to the Km for the specific kinase to ensure accurate IC50 determination.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution, which may also contain the detection reagent.
-
The amount of product formed (e.g., ADP) is quantified using a suitable detection method, such as luminescence.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based BMPR2 Signaling Assay
Objective: To assess the ability of this compound to inhibit BMP-induced signaling in a cellular context.
Materials:
-
A suitable cell line expressing BMP receptors (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
Recombinant BMP ligand (e.g., BMP-2, BMP-4, or BMP-9)
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH)
-
Luciferase reporter construct containing BMP-responsive elements (BRE) from the Id1 promoter (for reporter assays)
-
Transfection reagents
-
Luciferase assay substrate
Procedure (Western Blotting for p-SMAD):
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for a few hours to reduce basal signaling.
-
Cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-treatment, cells are stimulated with a specific concentration of a BMP ligand (e.g., 50 ng/mL BMP-9) for a short period (e.g., 30-60 minutes).
-
The cells are then washed with ice-cold PBS and lysed.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phosphorylated SMAD1/5/8.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total SMAD1 and a loading control like GAPDH to ensure equal protein loading.
Procedure (BRE-Luciferase Reporter Assay):
-
Cells are transiently transfected with a BRE-luciferase reporter plasmid.
-
After a recovery period, the transfected cells are treated with this compound and stimulated with a BMP ligand as described above.
-
Following an extended incubation period (e.g., 8-24 hours) to allow for luciferase expression, the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
The results are normalized to total protein concentration or a co-transfected control reporter.
Signaling Pathways and Experimental Workflows
BMPR2 Signaling Pathway and Inhibition by this compound
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand, which brings together a Type I and a Type II receptor.[5] The constitutively active Type II receptor (BMPR2) then phosphorylates and activates the Type I receptor (e.g., ALK2, ALK3, ALK6).[5] The activated Type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[4] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[4] this compound acts as a competitive inhibitor of the ATP-binding site within the kinase domain of BMPR2, thereby preventing the initial phosphorylation and activation of the Type I receptor and blocking the entire downstream signaling cascade.
Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The workflow for determining the in vitro kinase inhibitory activity of this compound involves a series of sequential steps, from reagent preparation to data analysis, to ascertain the IC50 value of the compound.
Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.
Conclusion
The preclinical data for this compound identify it as a highly potent and selective inhibitor of BMPR2 kinase. Its discovery provides the research community with a valuable chemical probe to further elucidate the roles of BMPR2 in health and disease. The detailed experimental protocols provided herein should enable other researchers to replicate and build upon these findings. Further preclinical development, including comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial to fully assess the therapeutic potential of this compound.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of the bone morphogenetic protein pathway in cancer: potential therapeutic target for kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone morphogenetic proteins and their antagonists: current and emerging clinical uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging role of BMPs/BMPR2 signaling pathway in treatment for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial BMPR2 Loss Drives a Proliferative Response to BMP (Bone Morphogenetic Protein) 9 via Prolonged Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Advances in Modifying BMPR2 Signaling in PAH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay
Note on "CDD-1431": Publicly available scientific literature and databases do not contain information on a kinase inhibitor with the designation "this compound". A compound with a similar identifier, ABX-1431, is characterized as a selective inhibitor of monoacylglycerol lipase (B570770) (MGLL), not a protein kinase. Therefore, this document provides a detailed, representative protocol for an in vitro kinase assay that can be adapted for the characterization of any small molecule kinase inhibitor.
Introduction to In Vitro Kinase Assays
In vitro kinase assays are fundamental tools in drug discovery for quantifying the enzymatic activity of a protein kinase and assessing the potency of inhibitory compounds.[1] These assays are performed in a cell-free system, utilizing purified recombinant kinase, a specific substrate, and ATP.[2] The primary output is often the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase's activity by 50%.[3] Various detection methods are available, including radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) into a substrate, and more common non-radiometric methods such as fluorescence-based and luminescence-based assays.[4][5] This protocol will focus on a luminescence-based assay format, which offers high sensitivity and a simplified workflow.[6]
Generic Kinase Signaling Pathway
Protein kinases are crucial components of signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[7] A typical pathway involves the activation of a kinase, which then phosphorylates downstream substrate proteins.[8] The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized example of such a cascade.[9][10] Inhibition of a specific kinase within such a pathway can block downstream signaling and elicit a therapeutic effect.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. LabXchange [labxchange.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for CDD-1431 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1431, also known as ABX-1431, is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (B570770) (MGLL).[1][2][3] MGLL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[2][4] By inhibiting MGLL, this compound elevates the levels of 2-AG, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes and a potential therapeutic agent for neurological and oncological conditions.
These application notes provide detailed protocols and guidelines for the use of this compound in a cell culture setting, enabling researchers to effectively design and execute experiments to study its biological effects.
Data Presentation
Quantitative Data Summary for this compound (ABX-1431)
| Parameter | Value | Cell Line/System | Species | Reference |
| IC₅₀ (MGLL) | 14 nM | Recombinant Enzyme | Human | |
| IC₅₀ (MGLL) | 27 nM | Recombinant Enzyme | Mouse | |
| IC₅₀ (MGLL) | 2.2 nM | PC3 (prostate cancer) | Human | |
| IC₅₀ | 27.35 µM | IshMR (endometrial adenocarcinoma) | Human | |
| Effective Concentration | 10, 30, 100 nM | Primary Frontal Cortex Neurons | Not Specified |
Signaling Pathway
This compound acts by inhibiting monoacylglycerol lipase (MGLL), which is the key enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. This inhibition leads to an accumulation of 2-AG. Elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of ion channels and MAP kinase pathways. This modulation of neuronal and immune cell function underlies the therapeutic potential of this compound.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general guideline for the preparation and application of this compound to adherent or suspension cell cultures.
Materials:
-
This compound (ABX-1431) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Briefly vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed cells at a density appropriate for the specific assay and cell line. Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes, 24 hours, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays, such as cell viability assays (MTT, CCK-8), western blotting, gene expression analysis, or functional assays.
-
Protocol 2: In-Cell MGLL Activity Assay
This protocol is adapted from a method for assessing MGLL activity in intact cells.
Materials:
-
PC3 cells (or other cell line of interest)
-
F-12K Medium with 10% fetal bovine serum
-
Serum-free cell culture medium
-
This compound (ABX-1431)
-
Fluorescently labeled serine hydrolase probe (e.g., FP-Rh)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and buffers
-
In-gel fluorescence scanner
Procedure:
-
Cell Culture and Treatment:
-
Culture PC3 cells in F-12K medium supplemented with 10% FBS at 37°C and 5% CO₂ until they reach approximately 80% confluency.
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 nM to 10 µM).
-
Wash the cells once with PBS and then add the serum-free medium containing this compound or vehicle control.
-
Incubate the cells for 30 minutes at 37°C with 5% CO₂.
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Harvest the cells and lyse them by probe sonication in a suitable lysis buffer.
-
-
Probe Labeling and Analysis:
-
Treat the cell lysates with a fluorescently labeled serine hydrolase probe (e.g., 1 µM FP-Rh) to label active serine hydrolases, including MGLL.
-
Analyze the labeled proteins by SDS-PAGE.
-
Visualize the results using an in-gel fluorescence scanner. The intensity of the band corresponding to MGLL will decrease with increasing concentrations of this compound, indicating inhibition of MGLL activity.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of CDD-1431 (ABX-1431)
Audience: Researchers, scientists, and drug development professionals.
Introduction
CDD-1431, more commonly known in scientific literature as ABX-1431 , is a potent, selective, and orally bioavailable inhibitor of the serine hydrolase monoacylglycerol lipase (B570770) (MGLL).[1][2][3] MGLL is the key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous agonist for the cannabinoid receptors CB1 and CB2.[4] By inhibiting MGLL, ABX-1431 increases the levels of 2-AG in the central nervous system, thereby enhancing endocannabinoid signaling.[1][4] This mechanism of action has demonstrated potential therapeutic effects, including analgesia, anxiolysis, and anti-neuroinflammation, without the full psychoactive effects associated with direct cannabinoid receptor agonists.[2][3] Furthermore, inhibition of MGLL by ABX-1431 reduces the production of arachidonic acid, a precursor to pro-inflammatory molecules.[4]
Mechanism of Action
ABX-1431 acts as an irreversible inhibitor by covalently binding to the catalytic serine residue (Ser122) within the active site of the MGLL enzyme.[3] This covalent modification renders the enzyme inactive, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol. The subsequent accumulation of 2-AG leads to enhanced activation of CB1 and CB2 receptors, which in turn modulates neurotransmitter release and reduces neuroinflammation.
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the BRE-Reporter Assay: A Guide for Studying BMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system involved in a multitude of biological processes, including embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. The BMP-Responsive Element (BRE) reporter assay is a robust and sensitive method used to quantify the activity of the BMP signaling pathway in response to various stimuli, including potential drug candidates.
This guide provides detailed application notes and protocols for utilizing the BRE-reporter assay. While the compound CDD-1431 is primarily identified as a monoacylglycerol lipase (B570770) (MGLL) inhibitor that modulates the endocannabinoid system, this document will use the BRE-reporter assay as a framework to illustrate how to assess the activity of compounds on the BMP pathway.
The BMP Signaling Pathway
The BMP signaling cascade is initiated by the binding of BMP ligands to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[2][3] This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[2][4] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3][5] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[2][3][4] This entire complex then translocates to the nucleus, where it binds to BMP-Responsive Elements (BREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]
The BMP pathway can also signal through non-canonical, SMAD-independent pathways, such as the p38 MAPK pathway.[1][3]
Principle of the BRE-Reporter Assay
The BRE-reporter assay is a cell-based assay that quantifies the activation of the BMP signaling pathway. The core component of this assay is a reporter construct containing a BMP-Responsive Element (BRE) sequence fused to a minimal promoter, which drives the expression of a reporter gene, most commonly firefly luciferase.[5][6] When the BMP pathway is activated, the SMAD complex binds to the BRE, inducing the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of BMP signaling activity.
To normalize for variations in cell number and transfection efficiency, a second reporter vector with a constitutively expressed reporter gene, such as Renilla luciferase, is often co-transfected.[7]
Application Notes
-
Cell Line Selection: Choose a cell line known to be responsive to BMP signaling, such as C2C12, C3H10T1/2, or HEK293T cells.[6][8]
-
Compound Screening: The assay can be used in a high-throughput format to screen for compounds that either activate or inhibit the BMP pathway.
-
Specificity Testing: To determine if a compound's effect is specific to the BMP pathway, it can be tested in the presence and absence of a known BMP ligand (e.g., BMP-2, BMP-4).
-
Dose-Response Analysis: Perform serial dilutions of the test compound to determine its potency (EC50 for agonists, IC50 for antagonists).
-
Control Experiments: Always include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with a known BMP ligand (positive control for pathway activation)
-
Cells treated with a known BMP inhibitor (e.g., Noggin) in the presence of a BMP ligand (positive control for pathway inhibition)
-
Vehicle control (to account for any effects of the solvent used to dissolve the test compound)
-
Experimental Protocols
Materials
-
BMP-responsive cells (e.g., C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BRE-reporter plasmid (e.g., pGL3-BRE-Luc)
-
Constitutive Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Recombinant BMP ligand (e.g., BMP-2)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol for BRE-Reporter Assay
-
Cell Seeding:
-
The day before transfection, seed BMP-responsive cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the BRE-reporter plasmid and the constitutive Renilla luciferase plasmid.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) containing the test compound at various concentrations.
-
For antagonist screening, co-treat with a sub-maximal concentration of a BMP ligand.
-
Incubate for an additional 16-24 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Data Presentation
The quantitative data generated from the BRE-reporter assay should be summarized in a clear and structured format for easy comparison.
Table 1: Example Data for a Hypothetical Compound "X" as a BMP Pathway Inhibitor
| Treatment Group | Compound X Conc. (µM) | BMP-2 (ng/mL) | Normalized Luciferase Activity (Firefly/Renilla) | % Inhibition |
| Untreated Control | 0 | 0 | 1.0 ± 0.1 | N/A |
| Vehicle Control | 0 | 50 | 15.2 ± 1.2 | 0 |
| Compound X | 0.1 | 50 | 12.5 ± 0.9 | 17.8 |
| Compound X | 1 | 50 | 7.8 ± 0.6 | 48.7 |
| Compound X | 10 | 50 | 2.1 ± 0.2 | 86.2 |
| Noggin (Positive Control) | 100 ng/mL | 50 | 1.5 ± 0.1 | 90.1 |
Table 2: Example Data for a Hypothetical Compound "Y" as a BMP Pathway Agonist
| Treatment Group | Compound Y Conc. (µM) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Activation |
| Untreated Control | 0 | 1.0 ± 0.1 | 1.0 |
| Compound Y | 0.1 | 2.5 ± 0.3 | 2.5 |
| Compound Y | 1 | 8.9 ± 0.7 | 8.9 |
| Compound Y | 10 | 14.5 ± 1.1 | 14.5 |
| BMP-2 (Positive Control) | 50 ng/mL | 15.2 ± 1.2 | 15.2 |
This compound and the BRE-Reporter Assay
This compound (also known as ABX-1431) is an inhibitor of monoacylglycerol lipase (MGLL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[12][13][14] By inhibiting MGLL, this compound increases the levels of 2-AG, which in turn enhances the signaling of cannabinoid receptors, primarily CB1.[12][13] While the primary mechanism of action of this compound does not directly involve the BMP pathway, the BRE-reporter assay can be a valuable tool to assess for any potential off-target effects of this compound on BMP signaling.
By following the protocols outlined in this guide, researchers can effectively utilize the BRE-reporter assay to investigate the modulatory effects of various compounds on the BMP signaling pathway, contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 6. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRE Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 9. promega.com [promega.com]
- 10. Dual-Luciferase® Reporter Assay System [promega.jp]
- 11. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 12. Facebook [cancer.gov]
- 13. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ABX-1431 in Animal Studies
Note: The following information pertains to the compound ABX-1431 , a selective inhibitor of monoacylglycerol lipase (B570770) (MGLL). Initial searches for "CDD-1431" did not yield specific results, and it is presumed that this may be a typographical error for ABX-1431, given the similarity in nomenclature.
Introduction
ABX-1431 is a potent, orally bioavailable, and selective irreversible inhibitor of the serine hydrolase monoacylglycerol lipase (MGLL).[1][2] MGLL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGLL, ABX-1431 leads to an elevation of 2-AG levels in the central nervous system (CNS).[2] This enhancement of endocannabinoid signaling through the cannabinoid receptor 1 (CB1) modulates neurotransmitter release, which can result in analgesic, anxiolytic, and anti-inflammatory effects.[1] These properties make ABX-1431 a compound of interest for the treatment of various neurological disorders.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for ABX-1431 from preclinical animal studies.
Table 1: In Vivo Efficacy of ABX-1431 in Rodents
| Species | Model | Dosage | Route of Administration | Effect | Reference |
| Rat | Formalin pain model | ED50 = 0.5-1.4 mg/kg | Not Specified | Suppression of pain behavior | [2] |
| Mouse | HIV-1 Tat model | 4 mg/kg (acute dose) | Not Specified | Increased pain latency, altered locomotor activity | [3][4] |
Table 2: Effects of ABX-1431 on Endocannabinoid System in Mice
| Treatment | Brain Region | Analyte | Result | Reference |
| 4 mg/kg ABX-1431 | Striatum | 2-AG | Significantly upregulated | [3][4] |
| 4 mg/kg ABX-1431 | Spinal Cord | 2-AG | Significantly upregulated | [3][4] |
| Vehicle (Tat+) | Striatum | Arachidonic Acid (AA) | Upregulated | [3] |
| 4 mg/kg ABX-1431 (Tat-) | Striatum | CB2R | Increased expression | [3] |
Experimental Protocols
In Vivo Pain Model (Rat Formalin Test)
Objective: To assess the antinociceptive effects of ABX-1431.
Materials:
-
ABX-1431
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Formalin solution (5% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with mirrors
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer ABX-1431 or vehicle to the rats at the desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). The route of administration should be consistent (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).
-
Compare the behavioral responses between the ABX-1431-treated groups and the vehicle-treated group to determine the dose-dependent analgesic effect.
Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of ABX-1431 on spontaneous locomotor activity.
Materials:
-
ABX-1431
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer a single dose of ABX-1431 (e.g., 4 mg/kg) or vehicle to the mice.
-
After the appropriate pretreatment time, place each mouse individually into the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, speed) for a set duration (e.g., 60 minutes) using the automated activity monitoring system.
-
Analyze the data to compare the locomotor activity between the treated and control groups.
Visualizations
Signaling Pathway of ABX-1431
Caption: Mechanism of action of ABX-1431.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for animal studies with ABX-1431.
References
- 1. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
ABX-1431: Application Notes and Protocols for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABX-1431, also known as Elcubragistat or AG06466, is a potent, selective, and orally bioavailable covalent inhibitor of monoacylglycerol lipase (B570770) (MGLL).[1][2][3][4] MGLL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[1][5][6] By irreversibly inhibiting MGLL, ABX-1431 leads to a significant increase in the levels of 2-AG, which in turn enhances the signaling of cannabinoid receptors, primarily CB1.[1] This modulation of the endocannabinoid system has shown therapeutic potential in a variety of neurological and psychiatric disorders, as well as in pain and inflammation.[5][6]
These application notes provide an overview of the molecular applications of ABX-1431, including its mechanism of action, quantitative data, and detailed protocols for key experiments in molecular biology.
Mechanism of Action
ABX-1431 acts as an irreversible inhibitor of the serine hydrolase MGLL.[1] It forms a covalent bond with the catalytic serine residue (Ser122) in the active site of MGLL, thereby inactivating the enzyme.[2] This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG potentiates the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can modulate neurotransmission and inflammatory responses.[1]
Caption: Mechanism of action of ABX-1431.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of ABX-1431.
Table 1: In Vitro Potency of ABX-1431
| Target | Species | Assay System | IC50 (nM) | Reference |
| MGLL | Human | Recombinant Enzyme | 14 | [2][3] |
| MGLL | Human | PC3 Cells | 2.2 | [2] |
| MGLL | Mouse | Recombinant Enzyme | 27 | [2] |
| ABHD6 | Human | --- | >100-fold selectivity vs MGLL | [2] |
| PLA2G7 | Human | --- | >200-fold selectivity vs MGLL | [2] |
Table 2: In Vivo Efficacy of ABX-1431
| Species | Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Rodent | Brain MGLL Inhibition | MGLL Activity | 0.5 - 1.4 | [1][4][5] |
| Rat | Formalin-induced Pain | Pain Behavior | 3 | [5] |
Experimental Protocols
MGLL Inhibition Assay (Fluorometric)
This protocol is for determining the inhibitory activity of ABX-1431 on MGLL using a fluorogenic substrate.
Materials:
-
Human recombinant MGLL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic substrate for MGLL (e.g., 4-methylumbelliferyl acetate)
-
ABX-1431
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MGLL enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of ABX-1431 in DMSO.
-
Prepare serial dilutions of ABX-1431 in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted MGLL enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the ABX-1431 dilutions or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each concentration of ABX-1431 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the MGLL Inhibition Assay.
Western Blot for Cannabinoid Receptors (CB1 and CB2)
This protocol describes the detection of CB1 and CB2 receptor expression in cell lysates or tissue homogenates following treatment with ABX-1431.
Materials:
-
Cells or tissues of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against CB1 and CB2 receptors
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with ABX-1431 at desired concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Caption: Workflow for Western Blotting.
In Vitro Calcium Imaging in Neuronal Cultures
This protocol is for measuring changes in intracellular calcium concentration in primary neuronal cultures in response to stimuli, and the modulatory effect of ABX-1431.[7]
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ABX-1431
-
Stimulant (e.g., HIV-1 Tat protein)
-
Fluorescence microscopy setup with an excitation wavelength switcher (340/380 nm) and an emission filter at ~510 nm.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS and allow them to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Pre-incubate the cells with ABX-1431 (e.g., 10, 30, 100 nM) for a specified period.
-
Apply the stimulant (e.g., 100 nM HIV-1 Tat) and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The ratio is proportional to the intracellular calcium concentration.
-
Analyze the changes in the F340/F380 ratio in response to the stimulant in the presence and absence of ABX-1431.
-
Caption: Workflow for Calcium Imaging.
In Vivo Formalin-Induced Inflammatory Pain Model
This protocol is for assessing the antinociceptive effects of ABX-1431 in a rodent model of inflammatory pain.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
ABX-1431
-
Vehicle (e.g., 1:1:18 mixture of ethanol:kolliphor:saline)[7]
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation and Dosing:
-
Induction of Pain:
-
Four hours after drug administration, inject a small volume of formalin solution (e.g., 50 µL) into the plantar surface of the hind paw.[5]
-
-
Behavioral Observation:
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw over a defined period. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors between the ABX-1431-treated group and the vehicle-treated group for both phases.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.
Caption: Workflow for the Formalin Pain Model.
Safety and Handling
ABX-1431 is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. For in vivo studies, ABX-1431 has been shown to be generally well-tolerated in clinical trials.[1][6] However, appropriate dose-ranging studies are recommended for any new animal model.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABX-1431, a Selective Monoacylglycerol Lipase (MAGL) Inhibitor
Disclaimer: The compound "CDD-1431" was not found in the scientific literature. Based on the similarity of the name, this document provides information on ABX-1431 , a well-characterized and selective monoacylglycerol lipase (B570770) (MAGL) inhibitor. It is presumed that the intended compound of interest is ABX-1431.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ABX-1431 is a potent, selective, orally bioavailable, and CNS-penetrant irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2][3][4][5] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[6][7][8] By inhibiting MAGL, ABX-1431 leads to a significant increase in the levels of 2-AG, which in turn enhances the signaling of cannabinoid receptors, primarily CB1.[5][6][9][10] This modulation of the endocannabinoid system results in various cellular and physiological responses, including neuroprotective, anti-inflammatory, anxiolytic, and analgesic effects.[5][8][9][10] Additionally, inhibition of MAGL by ABX-1431 reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[6][7][10]
These properties make ABX-1431 a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes and a potential therapeutic agent for neurological disorders.[6][8][11][12]
Data Presentation
In Vitro Efficacy and Selectivity
| Parameter | Species | Value | Notes |
| IC50 (hMGLL) | Human | 14 nM | Average IC50 value for inhibiting human MAGL.[1][2][4][6] |
| IC50 (mMGLL) | Mouse | 27 nM | IC50 value for inhibiting mouse MAGL.[1] |
| IC50 (PC3 cells) | Human | 2.2 nM | Concentration-dependent inhibition of MAGL activity in intact human PC3 cells.[1][4] |
| Selectivity | Human | >100-fold vs. ABHD6 | Demonstrates high selectivity for MAGL over other serine hydrolases.[1][4] |
| Selectivity | Human | >200-fold vs. PLA2G7 | Demonstrates high selectivity for MAGL over other serine hydrolases.[1][4] |
| hERG activity (IC20) | Human | 7 µM | Weak activity against the hERG channel.[6] |
In Vivo Efficacy
| Parameter | Animal Model | Dose | Effect |
| ED50 (MGLL inhibition) | Rodent (Mouse/Rat) | 0.5 - 1.4 mg/kg (p.o.) | Dose-dependent inhibition of MAGL activity in the brain.[1][3][6][7][8] |
| 2-AG Elevation | Mouse | 0.5 - 32 mg/kg (p.o.) | Dose-dependently increases brain 2-AG levels.[1][7] |
| Antinociception | Rat (formalin model) | 3 mg/kg (p.o.) | Suppresses pain behavior.[7] |
| Neuroprotection | Mouse (HIV-1 Tat model) | 4 mg/kg (p.o.) | Reverses Tat-induced neuronal hyperexcitability.[9][13] |
| Locomotor Activity | Mouse | 4 mg/kg (p.o.) | Increased total distance traveled and speed.[9][13] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of MAGL in Human Cells
Objective: To determine the potency of ABX-1431 in inhibiting MAGL activity in a human cell line.
Materials:
-
Human prostate cancer PC3 cells
-
F-12K Medium with 10% fetal bovine serum
-
ABX-1431
-
DMSO (for stock solution)
-
Serum-free media
-
JW912 (fluorescent probe for MAGL activity)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Culture: Culture PC3 cells in F-12K medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator until they reach ~80% confluency.[1]
-
Compound Preparation: Prepare a stock solution of ABX-1431 in DMSO. Further dilute the stock solution in serum-free media to achieve final concentrations ranging from 0.1 nM to 10 µM.[1]
-
Cell Treatment: Wash the cells with PBS and then add the serum-free media containing the different concentrations of ABX-1431. Incubate for 30 minutes at 37°C.[1][4]
-
Cell Lysis: Wash the cells with PBS, harvest them, and lyse them by probe sonication.[1]
-
Activity-Based Protein Profiling (ABPP): Treat the cell lysates (2 mg/mL) with the fluorescent MAGL activity probe JW912 (1 µM).[1]
-
Analysis: Analyze the samples by SDS-PAGE and in-gel fluorescence scanning to visualize and quantify the inhibition of MAGL activity.[1]
Protocol 2: In Vivo Assessment of MAGL Inhibition and 2-AG Elevation in Mice
Objective: To evaluate the in vivo efficacy of ABX-1431 in inhibiting brain MAGL activity and increasing 2-AG levels.
Materials:
-
Male C57BL/6 mice
-
ABX-1431
-
Vehicle solution (e.g., 1:1:18 mixture of ethanol:kolliphor:saline)[13][14]
-
Oral gavage needles
-
Brain homogenization buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) equipment
-
FP-Rh (fluorescent probe for serine hydrolase activity)
Procedure:
-
Animal Dosing: Administer ABX-1431 (doses ranging from 0.5 to 32 mg/kg) or vehicle to mice via oral gavage.[7][13][14]
-
Tissue Collection: After 4 hours, euthanize the mice and collect the brains.[7]
-
Brain Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
MAGL Activity Assessment (ABPP): Treat a portion of the brain homogenate with the serine hydrolase-directed probe FP-Rh to assess MAGL activity by gel-based ABPP.[7]
-
2-AG Quantification: Extract lipids from another portion of the brain homogenate and quantify 2-AG levels using LC-MS/MS.[7]
-
Data Analysis: Compare the MAGL activity and 2-AG levels in the ABX-1431-treated groups to the vehicle-treated group to determine the ED50 and the dose-dependent increase in 2-AG.
Visualizations
Signaling Pathway of ABX-1431
Caption: Mechanism of action of ABX-1431.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo evaluation of ABX-1431.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ABX-1431 | Lipase | TargetMol [targetmol.com]
- 5. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 14. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CDD-1431 Concentration in Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of CDD-1431 (also known as ABX-1431) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally available, and selective irreversible inhibitor of the serine hydrolase monoacylglycerol lipase (B570770) (MGLL).[1][2] By inhibiting MGLL, this compound prevents the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] This leads to increased levels of 2-AG in the central nervous system (CNS), enhancing the activation of cannabinoid receptor 1 (CB1).[3] This enhanced signaling can reduce overactive neural signals, producing analgesic, anti-inflammatory, and other neurological effects. Additionally, the inhibition of MGLL by this compound reduces the supply of arachidonic acid, a molecule involved in inflammatory signaling.
Q2: What is a good starting concentration range for in vitro experiments?
A2: For in vitro studies, such as those involving neuronal cultures, a starting concentration range of 10 nM to 100 nM has been shown to be effective. For example, one study demonstrated that this compound (referred to as ABX-1431) completely reversed Tat-induced increases in intracellular calcium concentration at all concentrations tested (10, 30, and 100 nM). However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is always recommended.
Q3: What is a typical in vivo dosage?
A3: In vivo studies in mice have used doses of 4 mg/kg of this compound (ABX-1431) to assess its effects on antinociception and locomotor activity. The effective dose (ED50) for MGLL inhibition in the rodent brain has been reported to be between 0.5 and 1.4 mg/kg. As with in vitro studies, the optimal dosage will depend on the animal model, the specific research question, and the route of administration.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in your assays.
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Cell Health: Cells may be unhealthy, leading to a lack of response. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the effects of the compound at the tested concentrations. 4. Low Target Expression: The target enzyme, MGLL, may not be sufficiently expressed in the chosen cell line. | 1. Compound Integrity: Ensure the compound has been stored correctly (refer to the manufacturer's instructions) and prepare fresh dilutions for each experiment. 2. Cell Viability: Perform a cell viability assay (e.g., using Trypan Blue) to confirm cell health before starting the experiment. 3. Assay Optimization: Optimize assay parameters such as incubation time, cell seeding density, and substrate concentration. 4. Target Verification: Confirm MGLL expression in your cell line using techniques like Western Blot or qPCR. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. 3. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | 1. Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Mitigate Edge Effects: Avoid using the perimeter wells of the plate for data collection, or fill them with sterile PBS or media to maintain humidity. 3. Pipetting Practice: Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected cytotoxicity at low concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-Target Effects: At higher concentrations, the compound may have off-target effects. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the compound. | 1. Solvent Control: Include a vehicle control (solvent only) at the same concentration used for the compound to assess its effect on cell viability. Keep the final DMSO concentration below 1% (v/v). 2. Dose-Response Curve: Perform a wide-range dose-response curve to identify the cytotoxic threshold. 3. Literature Review: Check the literature for reported cytotoxic effects of this compound on your specific cell line. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known inhibitor of MGLL, if available).
-
Incubation: Incubate the plate for a predetermined duration based on the assay and cell type.
-
Assay Measurement: Perform the assay to measure the desired endpoint (e.g., cell viability, enzyme activity, or biomarker level).
-
Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol can be used to confirm that this compound is engaging with its target, MGLL.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against MGLL and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on MGLL protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound assays.
References
preventing CDD-1431 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CDD-1431 (also known as ABX-1431), a potent and selective covalent inhibitor of monoacylglycerol lipase (B570770) (MGLL). This guide offers troubleshooting advice and frequently asked questions (FAQs) to prevent and address potential degradation of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ABX-1431)?
A1: this compound is a covalent, irreversible inhibitor of monoacylglycerol lipase (MGLL).[1][2] It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of the MGLL enzyme.[3][4] This inactivation of MGLL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and a reduction in arachidonic acid, thereby modulating endocannabinoid signaling.[1][2]
Q2: What is the recommended method for preparing stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is high, up to 100 mg/mL.[3] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How should I store this compound and its stock solutions?
A3: The solid form of this compound should be stored in a dry, dark place at -20°C for long-term storage. Stock solutions in DMSO should be stored at -80°C.[3]
Q4: Is this compound stable in aqueous solutions?
A4: The hexafluoroisopropyl carbamate (B1207046) moiety of this compound has been reported to have excellent aqueous chemical stability over a broad pH range, being over 95% stable for 24 hours at a pH between 2 and 8.[4][5] However, prolonged incubation in aqueous buffers, especially at extreme pH values, may lead to hydrolysis.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the carbamate group. While relatively stable, prolonged incubation in aqueous solutions, especially at basic pH, can lead to hydrolysis of the carbamate, rendering the inhibitor inactive.[6][7] | Prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods. If pre-incubation is necessary, perform stability tests to determine the compound's half-life in your specific buffer conditions. |
| Inconsistent results between experiments. | Variability in stock solution concentration due to solvent hydration or improper storage. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility and stability of the compound.[3] Repeated freeze-thaw cycles can also lead to degradation. | Use anhydrous DMSO to prepare stock solutions. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to moisture. |
| Reduced potency in cellular assays. | Reaction with components in the cell culture medium. Components in serum or other media supplements could potentially react with the electrophilic carbamate of this compound. | When possible, perform cellular assays in serum-free media or reduce the serum concentration during the incubation period with the inhibitor.[3] |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor aqueous solubility. this compound is a lipophilic molecule with low aqueous solubility. | Ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent effects. If precipitation occurs, consider using a formulation with excipients like PEG300 and Tween 80 for in vivo studies, which can also be adapted for in vitro experiments with appropriate controls.[3] |
| Unexpected off-target effects. | Degradation products may have different biological activities. While this compound is highly selective for MGLL, its degradation products may interact with other targets. | Minimize the potential for degradation by following proper storage and handling procedures. If off-target effects are suspected, use a freshly prepared solution of the compound and include appropriate controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro MGLL Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for measuring MGLL activity using a chromogenic substrate.
Materials:
-
Human recombinant MGLL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
-
Substrate: p-nitrophenyl acetate (B1210297) (pNPA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO) at the same final concentration.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control to each well.
-
Add 85 µL of MGLL enzyme solution (diluted in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: A logical workflow for experiments using this compound, including key troubleshooting checkpoints.
Caption: The signaling pathway illustrating the inhibitory action of this compound on MGLL and its downstream effects.
References
- 1. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with CDD-1431
Welcome to the technical support center for CDD-1431, a potent and selective BMPR2 kinase inhibitor. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective kinase inhibitor targeting the Bone Morphogenetic Protein Receptor Type II (BMPR2).[1] BMPR2 is a transmembrane protein that plays a critical role in signaling pathways involved in cell growth, differentiation, and apoptosis.
Q2: I'm observing a cellular phenotype that is the opposite of what I expected after treatment with this compound (e.g., increased proliferation). What could be the cause?
This phenomenon is known as a paradoxical pathway activation. While kinase inhibitors are designed to block specific signaling pathways, they can sometimes lead to the activation of the same or other pathways.[2][3] This can occur due to the inhibition of a kinase in a negative feedback loop or through complex, poorly understood off-target effects.[4] It is also possible that inhibiting one pathway leads to the activation of a compensatory signaling pathway.[5]
Q3: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target. This is a common issue because many kinases share structural similarities in the ATP-binding pocket, which is the target for most kinase inhibitors. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.
Q4: How can I distinguish between an on-target effect and an off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: Confirm your findings with a second, structurally different inhibitor that also targets BMPR2. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic knockdown: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate BMPR2 expression. If the phenotype from the genetic knockdown matches the phenotype from this compound treatment, it strongly supports an on-target mechanism.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor than off-target effects.
Troubleshooting Guides
Here are some common unexpected results you might encounter when using this compound and steps to troubleshoot them.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. Higher than expected cytotoxicity at effective concentrations | Off-target inhibition of kinases essential for cell survival. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Analyze apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) to confirm the mechanism of cell death. 3. Perform a kinome-wide selectivity screen to identify unintended kinase targets. | Identification of the lowest concentration that inhibits BMPR2 without causing excessive toxicity. Understanding if cytotoxicity is a specific off-target effect. |
| 2. Inconsistent results between experiments or different cell lines | 1. Inhibitor instability: The compound may be degrading under your experimental conditions. 2. Cell line-specific effects: The expression levels of BMPR2 and potential off-target kinases can vary between cell lines. 3. Variability in primary cells: Primary cells from different donors can have significant biological variability. | 1. Check the stability of your inhibitor in your experimental media at 37°C over time. 2. Test this compound in multiple cell lines to check for consistency. 3. If using primary cells, consider using cells pooled from multiple donors. | More consistent and reproducible results. A clearer understanding of the cellular context in which this compound is active. |
| 3. Lack of an expected phenotype despite target engagement | Activation of compensatory signaling pathways: The cell may be adapting to the inhibition of BMPR2 by upregulating other pathways. | 1. Use western blotting or phospho-proteomics to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A better understanding of the cellular response to BMPR2 inhibition and potentially a more potent biological effect. |
| 4. In vitro kinase assay shows no inhibition, but the compound works in cells | 1. Incorrect assay conditions: The ATP concentration in your in vitro assay may be too high, leading to competition with the inhibitor. 2. Compound uptake in cells: The inhibitor may be actively transported into cells, reaching a higher effective concentration than in the in vitro assay. | 1. Optimize the in vitro kinase assay, particularly the ATP concentration, to be closer to the Km for the enzyme. 2. This discrepancy highlights the importance of cellular assays for confirming biological activity. | Improved correlation between in vitro and cellular data. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound
The following table provides an example of expected versus unexpected inhibitory concentrations (IC50) for this compound. A highly selective inhibitor should have a significantly lower IC50 value for its primary target (BMPR2) compared to other kinases.
| Kinase Target | Expected IC50 (nM) | Unexpected IC50 (nM) | Implication of Unexpected Result |
| BMPR2 (On-Target) | < 100 | > 1000 | The batch of this compound may be inactive or there may be an issue with the experimental setup. |
| ALK2 (Off-Target) | > 5000 | 250 | Suggests a potential off-target effect that could contribute to the observed phenotype. |
| ALK3 (Off-Target) | > 5000 | 400 | Another potential off-target that may need to be considered when interpreting results. |
| p38α (Off-Target) | > 10000 | 800 | Indicates broader kinase inhibition that could lead to unexpected biological responses. |
Caption: This table shows hypothetical IC50 values to illustrate the concept of on-target versus off-target activity. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Western Blotting for BMPR2 Pathway Activation
This protocol can be used to assess the phosphorylation status of downstream targets of BMPR2, such as SMAD1/5, to confirm that this compound is inhibiting the pathway.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To normalize, strip the membrane and re-probe with an antibody for total SMAD1/5 and a housekeeping protein like GAPDH.
-
Protocol 2: In Vitro Kinase Assay
This assay confirms the direct inhibitory effect of this compound on BMPR2 activity.
-
Prepare Kinase Reaction:
-
In a microcentrifuge tube, combine recombinant BMPR2 protein, a specific substrate, and kinase assay buffer.
-
-
Add Inhibitor:
-
Add this compound at a range of concentrations (and a vehicle control).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP. For ATP-competitive inhibitors, it's crucial to use an ATP concentration close to the Km of the kinase.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop Reaction and Detect:
-
Terminate the reaction by adding a stop solution or SDS sample buffer.
-
The amount of phosphorylation can be quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced. A lower signal indicates greater inhibition.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which can be used to infer cell viability and the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified BMPR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results and distinguishing on-target from off-target effects.
Caption: Logical relationship between inhibitor concentration and the likelihood of observing on-target versus off-target effects.
References
Technical Support Center: Improving CDD-1431 Stability for Long-Term Studies
Disclaimer: Information regarding the long-term stability of the specific research compound CDD-1431 is limited in publicly available literature. Therefore, this guide provides best-practice recommendations based on general knowledge of kinase inhibitors and small molecule stability. The protocols and advice herein should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. While it may be stable for short periods at room temperature during shipping, extended storage at low temperatures is crucial for preserving its chemical integrity.[1]
Q2: How should I prepare and store stock solutions of this compound?
The recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[1][2]
Q3: What is the expected stability of this compound in DMSO stock solutions?
While specific long-term stability data for this compound in DMSO is not published, general studies on kinase inhibitors suggest that they can be stable for at least six months when stored at -20°C or -80°C.[1] For the most reliable and reproducible results, it is best practice to use stock solutions that have been stored for less than 3-6 months.
Q4: Can I store working solutions of this compound in aqueous buffers?
It is strongly recommended to prepare working solutions of this compound in aqueous buffers fresh before each experiment. Small molecule kinase inhibitors are often poorly soluble in aqueous solutions and can be prone to precipitation or degradation over time. Storing them in aqueous buffers for extended periods is not advised.
Q5: What are the visual signs of this compound instability?
Visual indicators of potential degradation or instability include a change in the color of the solid compound or solutions, or the appearance of precipitation in a stock solution upon thawing. If any of these are observed, it is recommended to use a fresh stock of the compound.
Troubleshooting Guide for this compound Stability
This guide addresses common issues researchers may face during the long-term use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment from a frozen stock. - Use a new, single-use aliquot of the stock solution that has not undergone multiple freeze-thaw cycles. - If the issue persists, prepare a fresh stock solution from solid this compound. - Verify the concentration and purity of your stock solution using HPLC analysis. |
| Precipitation in Stock Solution Upon Thawing | The solubility limit of this compound in DMSO is exceeded at lower temperatures. | - Thaw the stock solution slowly at room temperature and vortex gently to ensure complete re-dissolution before use. - Visually inspect the solution for any precipitate before making working dilutions. - Consider storing stock solutions at a slightly lower concentration if precipitation is a recurring issue. |
| Loss of Biological Activity Over Time | Chemical degradation of the compound due to improper storage or handling. | - Store solid this compound and DMSO stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions) and protect from light. - Purge the headspace of storage vials with an inert gas like argon or nitrogen to minimize oxidation. - For sensitive experiments, consider performing a stability study in your specific assay buffer to understand the rate of degradation under your experimental conditions. |
| Appearance of New Peaks in HPLC Analysis | Degradation of this compound into new chemical entities. | - This confirms compound degradation. Discard the current stock and prepare a fresh solution from solid material. - Review storage and handling procedures to identify potential causes of degradation, such as exposure to light, extreme temperatures, or reactive chemicals. |
Troubleshooting Workflow for Kinase Inhibitor Instability
Caption: A logical workflow for troubleshooting common stability issues with this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of a research compound like this compound.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.
Objective: To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., in acetonitrile/water) and expose them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature for specified time points (e.g., 2, 6, 12, 24, 48 hours).
-
Base Hydrolysis: 0.1 M NaOH at room temperature for the same time points.
-
Oxidation: 3% H₂O₂ at room temperature for the same time points.
-
Thermal Stress (Solid): Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.
-
Photolytic Stress (Solid): Expose solid this compound to UV light.
-
-
Time Points: Collect samples at various intervals to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC-UV, to separate the parent compound from any degradation products.
-
Evaluation: The goal is to achieve 5-20% degradation of the active substance. A greater level of degradation is considered unrealistic.
Forced Degradation Study Workflow
Caption: A workflow outlining the key steps in a forced degradation study for this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
A validated HPLC-UV method is essential for quantifying the parent compound and separating it from any impurities or degradation products.
Objective: To develop a quantitative method to assess the stability of this compound over time.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column, is commonly used for kinase inhibitors.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and water. The exact ratio should be optimized to achieve good separation.
-
Detection Wavelength: The UV detector should be set to a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity. The specificity is confirmed by the forced degradation study, ensuring that degradation products do not co-elute with the parent compound.
Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay can be used to assess the binding of this compound to its target protein, BMPR2. A loss of the stabilizing effect over time can indirectly indicate degradation of the active compound.
Objective: To indirectly assess the stability of this compound by measuring its ability to stabilize the BMPR2 protein.
Methodology:
-
Reagents: Purified BMPR2 protein, SYPRO Orange dye, and this compound solution.
-
Procedure:
-
A mixture of the BMPR2 protein and SYPRO Orange dye is prepared.
-
This mixture is aliquoted into a 96-well PCR plate.
-
This compound (from a stock solution stored for a certain period) is added to the wells.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
-
Data Acquisition: The fluorescence of the SYPRO Orange dye is measured as the protein unfolds. The dye binds to the hydrophobic regions of the unfolded protein, causing an increase in fluorescence.
-
Analysis: The melting temperature (Tm) of the protein is determined. A stable, active ligand will bind to the protein and increase its thermal stability, resulting in a higher Tm. A decrease in the expected thermal shift (ΔTm) for a stored solution compared to a fresh solution may indicate compound degradation.
BMPR2 Signaling Pathway Context
This compound is an inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). Understanding its place in the signaling pathway is crucial for designing relevant cell-based stability assays.
References
Technical Support Center: Troubleshooting CDD-1431 in Western Blot Analysis
Welcome to the technical support center for CDD-1431. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your Western blot experiments using the anti-CDD-1431 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the anti-CDD-1431 primary antibody?
A1: For optimal results, we recommend a starting dilution of 1:1000 in 5% w/v BSA or non-fat dry milk in TBST.[1][2] However, the ideal dilution may vary depending on the expression level of the target protein in your specific samples. Therefore, it is advisable to perform a titration experiment to determine the optimal antibody concentration for your experimental setup.[3]
Q2: What is the expected molecular weight of the target protein for this compound?
A2: The anti-CDD-1431 antibody is designed to detect a target protein with a predicted molecular weight of approximately 45 kDa. Please note that post-translational modifications, such as glycosylation, may cause the protein to migrate at a slightly different molecular weight on the SDS-PAGE gel.[4]
Q3: What positive control can I use for the anti-CDD-1431 antibody?
A3: We recommend using lysates from cells known to express the target protein as a positive control. If the endogenous expression level is low, consider using an overexpression lysate. Using a positive control will help confirm that the antibody and the overall Western blot procedure are working correctly.
Q4: Can I reuse the diluted anti-CDD-1431 antibody solution?
A4: While it is possible to reuse the antibody solution, we generally recommend using a fresh dilution for each experiment to ensure the best performance and avoid potential issues with antibody stability and contamination. If you choose to reuse the antibody, store it at 4°C and be aware that you may observe a weaker signal over time.
Troubleshooting Guide
This section addresses common issues encountered during Western blot analysis with the anti-CDD-1431 antibody.
Issue 1: No Signal or Weak Signal
If you are observing no bands or very faint bands on your blot, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Insufficient Protein Loaded | Increase the amount of total protein loaded onto the gel. We recommend starting with 20-30 µg of total protein per lane. |
| Low Antibody Concentration | Increase the concentration of the anti-CDD-1431 primary antibody. Try a dilution of 1:500 or 1:250. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Incorrect Secondary Antibody | Ensure you are using a secondary antibody that is specific for the host species of the anti-CDD-1431 primary antibody (e.g., anti-rabbit IgG). |
| Substrate Inactivity | Ensure your ECL substrate has not expired and is properly mixed. For weak signals, consider using a more sensitive substrate. |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to 5% BSA in TBST as the blocking and antibody dilution buffer. |
Issue 2: High Background
A high background can obscure the specific signal of your target protein. Here are some common causes and how to address them.
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved. |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. A high antibody concentration can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blot procedure. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth or precipitates in buffers can cause a speckled background. |
Issue 3: Non-Specific Bands
The presence of unexpected bands in addition to the target band can be due to several factors.
| Potential Cause | Suggested Solution |
| Primary Antibody Specificity | While the anti-CDD-1431 antibody is highly specific, cross-reactivity can sometimes occur. Ensure your samples are properly prepared and consider using a more specific lysis buffer. |
| High Protein Load | Overloading the gel with too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane. |
| Sample Degradation | Ensure that protease inhibitors are added to your lysis buffer to prevent protein degradation, which can result in bands at lower molecular weights. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the lysate. |
Experimental Protocols
Detailed Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CDD-1431 antibody 1:1000 in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's recommendation) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
Visualizations
Western Blot Troubleshooting Workflow
Caption: Troubleshooting workflow for Western blot analysis.
Hypothetical Signaling Pathway Involving this compound Target Protein
Caption: Hypothetical signaling pathway of the this compound target protein.
References
Technical Support Center: CDD-1431 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CDD-1431 in cytotoxicity assessments. The information is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal cell seeding density is crucial for reliable results and depends on the cell line's growth rate and the assay duration.[1][2][3][4] It is recommended to perform a cell titration experiment to determine the ideal density for your specific experimental conditions.[3] Seeding too few cells may result in a signal that is too low to detect, while too many cells can lead to overgrowth, nutrient depletion, and a plateaued signal.[3][5] For many cancer cell lines, a density of 2,000 cells per well in a 96-well plate can be a good starting point for assays lasting 24-72 hours.[2][4]
Q2: How should I prepare the this compound compound for treatment?
A2: The preparation of your test compound is a critical step. For this compound, it is important to know its solubility characteristics. If using a solvent like DMSO or ethanol, ensure the final concentration in the cell culture medium is low enough to not cause cytotoxicity on its own.[2] A common recommendation is to keep the final DMSO concentration at or below 0.1% (v/v).[2] Always include a vehicle-only control in your experimental setup to account for any effects of the solvent.[6]
Q3: My untreated control cells show high levels of cell death. What could be the cause?
A3: High background cell death in control wells can be due to several factors. Ensure your cells are healthy and viable before seeding; do not use cells that have been passaged too many times or have become over-confluent in the flask.[1] Suboptimal culture conditions, such as incorrect temperature or CO2 levels, can also stress the cells.[1] Additionally, overly forceful pipetting during media changes or reagent addition can cause physical damage to the cells.[7][8]
Q4: The results from my cytotoxicity assay are not reproducible. What can I do to improve consistency?
A4: Lack of reproducibility can stem from variability in cell culture conditions, reagent preparation, or experimental timing.[8] To improve consistency, it is essential to develop and adhere to a strict standard operating procedure (SOP).[8] This includes using cells at a consistent passage number, preparing fresh reagents when possible, and ensuring precise timing for all incubation steps.[8] Minimizing edge effects by not using the outer wells of the microplate or by filling them with sterile PBS can also enhance reproducibility.[9]
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay
Issue: Low absorbance values or no color change.
This typically indicates a low number of viable cells, compromised metabolic activity, or a problem with the assay reagents.[8]
-
Possible Cause: Insufficient number of viable cells.
-
Solution: Optimize the initial cell seeding density by performing a cell titration experiment.[7] Ensure cells are healthy and in the logarithmic growth phase.
-
-
Possible Cause: Issues with the MTT reagent or solubilization step.
-
Solution: Ensure the MTT reagent is properly stored and protected from light.[10] After adding the solubilization solution, ensure all formazan (B1609692) crystals are completely dissolved by shaking the plate.[11][12]
-
-
Possible Cause: Compound interference.
-
Solution: Some compounds can inhibit mitochondrial reductases. Confirm results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[8]
-
Issue: High background absorbance.
High background can be caused by contamination, interference from media components, or the test compound itself.[8]
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques and reagents.[1]
-
-
Possible Cause: Interference from phenol (B47542) red in the culture medium.
-
Solution: Use a culture medium without phenol red for the assay.[12]
-
-
Possible Cause: The test compound is colored or reduces MTT directly.
Guide 2: Troubleshooting the LDH Release Assay
Issue: High spontaneous LDH release in untreated control wells.
This indicates that the control cells are stressed or dying.
-
Possible Cause: Suboptimal culture conditions.
-
Solution: Ensure the incubator provides a stable environment with correct temperature and CO2 levels.[1] Use a high-quality culture medium and serum.
-
-
Possible Cause: Handling-induced cell damage.
-
Solution: Handle cells gently during all pipetting steps.[7] Avoid creating bubbles in the wells.
-
-
Possible Cause: High cell density.
-
Solution: Over-confluent cells can lead to increased cell death. Optimize cell seeding density to ensure cells are not overly crowded at the time of the assay.[7]
-
Issue: Low LDH release in treated samples, but microscopy shows significant cell death.
This discrepancy can occur if the mechanism of cell death does not involve immediate membrane rupture or if there is an issue with the LDH enzyme activity.
-
Possible Cause: Apoptotic cell death.
-
Solution: LDH is released during necrosis, but in apoptosis, the membrane may remain intact for a longer period. Consider using an assay that specifically measures apoptosis, such as a caspase activity assay.
-
-
Possible Cause: Inhibition of LDH enzyme activity.
-
Solution: The test compound may inhibit the LDH enzyme. Run a control where the compound is added to the lysate of the "maximum LDH release" control wells to check for direct inhibition.
-
-
Possible Cause: Short half-life of LDH.
-
Solution: The half-life of released LDH in culture medium is approximately 9 hours.[6] If the treatment period is very long, the released LDH may have degraded. Consider collecting the supernatant at earlier time points.
-
Data Presentation
Quantitative data from cytotoxicity assays should be presented clearly to allow for easy comparison. Below is an example table for presenting IC50 values of this compound in different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| Cell Line A | MTT | 24 | 15.2 ± 1.8 |
| Cell Line A | MTT | 48 | 8.5 ± 0.9 |
| Cell Line A | LDH Release | 48 | 10.1 ± 1.2 |
| Cell Line B | MTT | 24 | 32.7 ± 3.5 |
| Cell Line B | MTT | 48 | 18.9 ± 2.1 |
| Cell Line B | LDH Release | 48 | 22.4 ± 2.8 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls and untreated controls.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well.[11]
-
Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to reduce background.[11][12]
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a general framework for measuring cytotoxicity based on lactate (B86563) dehydrogenase release.
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate overnight.
-
Controls: Prepare the following controls on each plate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer.
-
Culture Medium Background: Medium without cells.
-
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.[15] Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.[16]
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound cytotoxicity assessment.
Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
Technical Support Center: CDD-1431 Experiments
Welcome to the technical support center for CDD-1431. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring the reproducibility of their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
This section addresses common sources of variability in cell-based assays and provides best practices for handling this compound.
Q1: What are the most common sources of variability in cell-based experiments?
A1: Variability in cell-based assays can arise from multiple factors. The most prominent include inconsistent cell culture practices, reagent variability, and procedural inconsistencies.[1][2] Key sources are:
-
Cell Line Integrity: High cell passage numbers can lead to alterations in morphology, growth rates, and protein expression.[3][4][5][6] It is crucial to use cells within a consistent and low passage range.[6]
-
Reagent Quality: Variability between different lots of serum (e.g., Fetal Bovine Serum) is a major contributor to inconsistent results, as serum contains an undefined mix of growth factors and hormones.[7][8][9][10][11]
-
Compound Handling: Improper storage and handling of this compound, such as repeated freeze-thaw cycles, can degrade the compound and affect its potency.[12][13]
-
Experimental Conditions: Minor fluctuations in incubator conditions (temperature, CO2, humidity), cell seeding densities, and incubation times can significantly impact results.[1][14][15]
Q2: How does cell passage number affect experimental outcomes with this compound?
A2: The passage number, or the number of times a cell line has been subcultured, can significantly impact its characteristics.[5] High-passage cells may exhibit altered growth rates, morphology, gene expression, and responses to stimuli compared to low-passage cells.[6] This "phenotypic drift" occurs as cells with a growth advantage become dominant in the population over time.[1] For consistent results with this compound, it is critical to establish a specific passage number range for all experiments and to regularly start new cultures from a low-passage, cryopreserved master cell bank.[6]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper management of chemical compounds is essential for preserving their integrity.[12] For this compound:
-
Long-Term Storage: Store the compound as a solid or in a non-volatile solvent like DMSO at -80°C in a desiccated environment to prevent degradation.[16][17]
-
Working Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[18]
-
Environmental Control: Protect the compound from light and moisture. Ensure storage containers are properly sealed to prevent evaporation and contamination.[16]
-
Inventory Management: Implement a system to track compound lots, storage locations, and handling history to ensure traceability.[17]
Q4: What are best practices for standardizing cell culture conditions?
A4: Standardizing cell culture protocols is fundamental to reducing variability.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all cell culture techniques, including media preparation, cell seeding, passaging, and cryopreservation.
-
Consistent Materials: Use the same lot of reagents, such as media and serum, for the duration of a study whenever possible. If a new serum lot must be used, it should be tested to ensure it supports cell growth and response similarly to the previous lot.[9]
-
Controlled Environment: Regularly calibrate and monitor incubators to maintain stable temperature, CO₂, and humidity levels.[15]
-
Obtain Cells from Trusted Sources: Always source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure proper authentication and avoid cross-contamination.[1]
Troubleshooting Guides
This section provides specific guidance for troubleshooting common experimental assays used with this compound.
General Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in multi-well plates.[19][20] | Use a calibrated multichannel pipette or automated liquid handler for cell seeding and reagent addition. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.[14][20] Ensure cells are thoroughly resuspended before plating. |
| Inconsistent Dose-Response Curve | Compound degradation; Incorrect serial dilutions; Cell health issues. | Prepare fresh dilutions of this compound for each experiment from a low-use aliquot. Verify pipetting accuracy. Ensure cells are healthy and in the exponential growth phase at the time of treatment.[21] |
| Low Assay Signal-to-Noise Ratio | Suboptimal assay conditions; Low cell number; Inappropriate assay choice.[20] | Optimize cell seeding density, reagent concentrations, and incubation times. Ensure the chosen assay is sensitive enough to detect the biological effect of this compound. |
Western Blot Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein transfer; Low antibody concentration; Inactive antibody.[22][23] | Confirm successful protein transfer using a stain like Ponceau S.[24] Optimize primary and secondary antibody concentrations and incubation times.[23] Ensure antibodies have been stored correctly. |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing.[22][24] | Optimize the blocking buffer (e.g., switch from non-fat milk to BSA) and increase blocking time.[22][25] Reduce antibody concentrations and increase the number and duration of wash steps.[24] |
| Non-Specific Bands | Antibody cross-reactivity; Protein overloading; Sample degradation.[18][23] | Use a more specific primary antibody or validate the current one with positive and negative controls.[18] Reduce the amount of protein loaded per lane.[24] Add protease inhibitors to your lysis buffer. |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing; Blocking buffer is ineffective; Antibody concentration too high.[25][26] | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[19] Try a different blocking agent or increase blocking time. Titrate antibodies to find the optimal concentration.[25] |
| No Signal | Reagents added in the wrong order; A critical reagent was omitted; Antibodies are not compatible.[26] | Carefully follow the protocol, ensuring all steps are performed in the correct sequence. For sandwich ELISAs, confirm that the capture and detection antibodies recognize different epitopes on the target protein. |
| Poor Reproducibility / High CV% | Pipetting inconsistency; Inadequate mixing of reagents; Temperature variation across the plate.[19][26] | Use calibrated pipettes and ensure proper technique.[19] Thoroughly mix all reagents before adding them to the plate. Incubate plates in a stable temperature environment, away from drafts or heat sources. |
RT-qPCR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cq Values | Pipetting errors; Poor quality RNA template; Inconsistent sample input.[27][28] | Use a master mix for reaction setup to minimize pipetting variability.[29] Assess RNA integrity using a Bioanalyzer or similar method. Ensure accurate quantification and normalization of the starting RNA material.[27] |
| No Amplification in NTC (No Template Control) | Contamination of reagents or workspace with template DNA/cDNA.[29][30] | Use aerosol-resistant pipette tips. Physically separate pre-PCR and post-PCR work areas. Prepare fresh reagents and decontaminate surfaces.[30] |
| Poor Amplification Efficiency (Outside 90-110%) | Suboptimal primer/probe design; Presence of PCR inhibitors in the sample.[29] | Design new primers or optimize annealing temperature. Dilute the cDNA template to reduce the concentration of potential inhibitors.[30] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a standardized method for assessing the effect of this compound on cell viability.
-
Cell Seeding: a. Culture cells in a T-75 flask to ~80% confluency. Ensure cells are within the predetermined low-passage range. b. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well, tissue culture-treated plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. b. On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in culture medium to achieve 2X final concentrations. c. Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. d. Incubate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. b. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations and Diagrams
Experimental Workflow for Cell-Based Assays
Caption: Workflow for a typical cell-based assay highlighting key sources of variability.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Troubleshooting Logic for High Replicate Variability
Caption: A logical flowchart for troubleshooting high variability between replicates.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. echemi.com [echemi.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. korambiotech.com [korambiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thomassci.com [thomassci.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. gmpplastic.com [gmpplastic.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. ethosbiosciences.com [ethosbiosciences.com]
- 20. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 24. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 25. biocompare.com [biocompare.com]
- 26. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 27. promegaconnections.com [promegaconnections.com]
- 28. dispendix.com [dispendix.com]
- 29. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 30. azurebiosystems.com [azurebiosystems.com]
CDD-1431 quality control and purity testing
This technical support center provides guidance on the quality control and purity testing of CDD-1431, a selective inhibitor of the Kinase-X signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of a new batch of this compound?
The primary recommended method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This should be complemented with Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the main peak and any impurities. For chiral purity, a specific chiral HPLC method is required.
Q2: What are the common impurities observed in this compound synthesis?
Three common impurities have been identified during the synthesis and storage of this compound:
-
This compound-ImpA: Unreacted starting material.
-
This compound-ImpB: An oxidation byproduct.
-
This compound-ImpC: A diastereomer of this compound.
Q3: What is the acceptable purity level for this compound for in vitro and in vivo studies?
For reliable and reproducible results, the following purity levels are recommended:
-
In vitro cellular assays: ≥95% purity as determined by HPLC.
-
In vivo animal studies: ≥98% purity as determined by HPLC, with no single impurity exceeding 0.5%.
Q4: How can I confirm the identity of my batch of this compound?
The identity of this compound can be confirmed by comparing its retention time in HPLC and its mass-to-charge ratio (m/z) in MS with a certified reference standard. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used for structural confirmation.
Troubleshooting Guide
Issue 1: Multiple peaks are observed in the HPLC chromatogram.
-
Possible Cause A: Sample Degradation. this compound may be sensitive to light or temperature.
-
Solution: Prepare fresh samples and protect them from light. Store stock solutions at -20°C or below.
-
-
Possible Cause B: Contaminated Solvent or Mobile Phase. Impurities in the solvents can appear as peaks in the chromatogram.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Possible Cause C: Presence of Synthesis-Related Impurities. The observed peaks may correspond to this compound-ImpA, -ImpB, or -ImpC.
-
Solution: Use LC-MS to identify the mass of the impurity peaks and compare them with the known masses of common impurities. Refer to the table below for expected m/z values.
-
Issue 2: The peak area for this compound is lower than expected.
-
Possible Cause A: Inaccurate Sample Preparation. The concentration of the prepared sample may be incorrect.
-
Solution: Carefully re-prepare the sample, ensuring the compound is fully dissolved. Use a calibrated balance for weighing.
-
-
Possible Cause B: Poor Solubility. this compound may not be fully dissolved in the chosen solvent.
-
Solution: Try sonicating the sample or using a different solvent for dissolution (e.g., DMSO). Ensure the dissolution solvent is compatible with the HPLC mobile phase.
-
-
Possible Cause C: Injection Volume Error. The autosampler may not be injecting the correct volume.
-
Solution: Calibrate the HPLC autosampler and check for any air bubbles in the syringe.
-
Quantitative Data Summary
Table 1: HPLC and LC-MS Parameters for this compound and Common Impurities
| Analyte | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| This compound | 8.5 | 450.2 |
| This compound-ImpA | 3.2 | 250.1 |
| This compound-ImpB | 7.8 | 466.2 |
| This compound-ImpC | 9.1 | 450.2 |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Diagrams
Caption: Experimental workflow for this compound quality control and purity testing.
Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.
Validation & Comparative
CDD-1431: A Highly Selective BMPR2 Kinase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
CDD-1431 has emerged as a potent and exceptionally selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase pivotal in various cellular signaling pathways. This guide provides a comprehensive analysis of this compound's selectivity profile against other kinases, supported by experimental data, to assist researchers in evaluating its potential as a specific molecular probe and a therapeutic lead.
Selectivity Profile of this compound
This compound was identified through DNA-encoded chemical library screening as a low-nanomolar inhibitor of BMPR2.[1][2] Its selectivity has been demonstrated to be superior, with minimal activity against other closely related kinases within the Transforming Growth Factor-β (TGF-β) family.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound was assessed against its primary target, BMPR2, and other related kinases. The data clearly illustrates its high affinity for BMPR2 and significantly lower potency against other tested kinases.
| Kinase Target | IC50 (nM) | Selectivity over BMPR2 (fold) |
| BMPR2 | 1.6 | - |
| ALK1 | >1000 | >625 |
| ALK2 | >1000 | >625 |
Table 1: In vitro inhibitory activity of this compound against BMPR2 and other TGF-β family kinases. Data sourced from Modukuri et al., J Med Chem, 2023.[1][2]
The compound demonstrates a greater than 625-fold selectivity for BMPR2 over ALK1 and ALK2, underscoring its potential for targeted therapeutic applications with a reduced risk of off-target effects.[1][2] While a broad-panel KINOMEscan was performed on a related compound, CDD-1115, which also showed high selectivity, specific comprehensive screening data for this compound against a wider kinome panel is not publicly available at this time. However, the initial findings strongly suggest a highly selective profile.[1][2]
Experimental Protocols
The following methodologies were employed to determine the kinase selectivity profile of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory potency of this compound against BMPR2 and other kinases was determined using an in vitro kinase inhibition assay. The general workflow for such an assay is as follows:
References
Cross-Validation of CDD-1431 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of monoacylglycerol lipase (B570770) (MGLL): pharmacological inhibition with the selective inhibitor CDD-1431 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in the field of endocannabinoid research and drug development.
Comparative Efficacy and Phenotypic Outcomes
Both pharmacological inhibition and genetic knockdown of MGLL aim to achieve the same primary outcome: a reduction in MGLL activity, leading to an accumulation of its primary substrate, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This elevation in 2-AG levels subsequently enhances the activation of cannabinoid receptors, primarily the CB1 receptor, initiating a cascade of downstream signaling events.
While both techniques are effective in elucidating the physiological roles of MGLL, they differ in their mechanism, duration of action, and potential for off-target effects. The following table summarizes the expected quantitative outcomes based on studies utilizing selective MGLL inhibitors and siRNA-mediated knockdown.
| Parameter | This compound (Pharmacological Inhibition) | MGLL siRNA (Genetic Knockdown) | Reference |
| MGLL Protein Expression | No direct effect on protein levels. | Significant reduction in protein levels (typically >70%). | [1] |
| MGLL Enzyme Activity | Potent and rapid inhibition. | Substantial and sustained reduction in activity. | [2] |
| Intracellular 2-AG Levels | Rapid and significant increase. | Significant and sustained increase. | [3][4] |
| CB1 Receptor Binding | Chronic treatment can lead to a significant decrease in receptor density (downregulation). | Genetic deletion results in a significant decrease in receptor density. | [5] |
| CB1 Receptor Function | Chronic treatment can lead to desensitization, as shown by reduced agonist-stimulated [³⁵S]GTPγS binding. | Genetic deletion results in desensitization, with reduced agonist-stimulated [³⁵S]GTPγS binding. |
Note: The quantitative values presented are representative and can vary depending on the specific experimental conditions, cell type, and duration of treatment.
Signaling Pathways and Experimental Workflow
The inhibition of MGLL by either this compound or siRNA converges on the same signaling pathway. The resulting increase in 2-AG leads to the activation of presynaptic CB1 receptors. This activation typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as mitogen-activated protein kinases (MAPKs). This signaling cascade ultimately results in the modulation of neurotransmitter release and inflammatory processes.
The following diagrams illustrate the MGLL signaling pathway and a typical experimental workflow for cross-validating the effects of this compound with MGLL siRNA.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMPR2 Inhibitors: CDD-1431 vs. CDD-1115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two novel, potent, and selective inhibitors of Bone Morphogenetic Protein Receptor Type II (BMPR2): CDD-1431 and CDD-1115. The information presented is based on published experimental data to assist researchers in selecting the appropriate tool compound for their studies of BMPR2 signaling in various physiological and pathological contexts.
Introduction to BMPR2 and its Inhibition
Bone Morphogenetic Protein (BMP) signaling is crucial for a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1] The BMPR2, a serine/threonine kinase receptor, is a key component of this pathway. Dysfunctional BMPR2 signaling is implicated in several diseases, most notably Pulmonary Arterial Hypertension (PAH).[2] Consequently, the development of selective BMPR2 inhibitors is of significant interest for both basic research and therapeutic applications. This guide focuses on two such inhibitors, this compound and CDD-1115, discovered through DNA-encoded chemical library (DECL) screening.[1][3]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and CDD-1115 have been evaluated using both direct enzymatic assays and cell-based signaling assays. The following table summarizes the key quantitative data for a direct comparison of their potency.
| Parameter | This compound | CDD-1115 | Reference |
| Direct BMPR2 Kinase Inhibition (IC50) | 1.6 nM | 1.8 nM | [1] |
| Apparent Inhibition Constant (Kiapp) | 20.6 ± 3.8 nM | 6.2 ± 1.3 nM | |
| Cellular BMP Signaling Inhibition (IC50 in 293T-BRE-Luc assay) | 4.87 µM | 24.1 µM |
Key Observation: While both compounds exhibit remarkably similar and potent inhibition of the isolated BMPR2 kinase domain in the low nanomolar range, this compound is significantly more potent in a cellular context, inhibiting the downstream BMP signaling pathway at a nearly five-fold lower concentration than CDD-1115.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
In Vitro BMPR2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the BMPR2 kinase domain.
-
Objective: To measure the 50% inhibitory concentration (IC50) of the compounds against the BMPR2 kinase.
-
Method: A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) is typically used. The general principle involves incubating the recombinant BMPR2 kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor.
-
Procedure Outline:
-
Recombinant human BMPR2 kinase domain is incubated with the test compounds (this compound or CDD-1115) at various concentrations.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP (often radiolabeled [γ-32P]ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay measures the inhibition of the canonical BMP signaling pathway downstream of the receptor.
-
Objective: To determine the IC50 of the compounds for the inhibition of BMP-induced gene transcription.
-
Cell Line: HEK293T cells stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (293T-BRE-Luc).
-
Procedure Outline:
-
293T-BRE-Luc cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-treated with various concentrations of the test compounds (this compound or CDD-1115) for a specified duration (e.g., 1 hour).
-
Cells are then stimulated with a BMP ligand, typically BMP2 (e.g., 5 ng/mL), to activate the signaling pathway.
-
After an incubation period (e.g., 6 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The data is normalized to the vehicle-treated control, and IC50 values are determined from the dose-response curves.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CDD-1431 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoacylglycerol lipase (B570770) (MGLL) inhibitor CDD-1431 (also known as ABX-1431) with other alternative inhibitors. The information presented is supported by experimental data from independent studies to aid in the evaluation of its potency and utility in research and drug development.
Comparative Potency of MGLL Inhibitors
The following table summarizes the in vitro and in vivo potency of this compound compared to other well-characterized MGLL inhibitors, JZL184 and KML29.
| Inhibitor | Target | Assay Type | Potency (IC50/ED50) | Species | Reference |
| This compound (ABX-1431) | MGLL | In vitro (IC50) | 14 nM (average) | Human | [1] |
| MGLL | In situ (IC50, intact human PC3 cells) | 2.2 nM | Human | ||
| MGLL | In vivo (ED50) | 0.5-1.4 mg/kg (oral) | Rodent | [1][2][3] | |
| JZL184 | MGLL | In vitro (IC50, 60 min pre-incubation) | 4.7 nM | Human | [4] |
| MGLL | In vitro (IC50, 0 min pre-incubation) | 68 nM | Human | ||
| MGLL | In vivo (anxiolytic effects) | 8 mg/kg | Rat | ||
| KML29 | MGLL | In vitro (IC50) | Equivalent to JZL184 | Not Specified | |
| MGLL | In vivo (anti-allodynic effects) | 40 mg/kg | Mouse |
Signaling Pathway of MGLL Inhibition
This compound is an irreversible inhibitor of monoacylglycerol lipase (MGLL), a key enzyme in the endocannabinoid system. MGLL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MGLL, this compound leads to an accumulation of 2-AG, which then enhances the activation of cannabinoid receptors, primarily CB1, in the central nervous system. This amplified signaling is associated with various therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.
Experimental Protocols
MGLL Activity Assay using a Fluorogenic Substrate
This method is employed to determine the in vitro potency of inhibitors by measuring the enzymatic activity of MGLL.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by MGLL to produce a fluorescent product. The rate of the reaction, and thus the fluorescence intensity, is proportional to the MGLL activity. The potency of an inhibitor is determined by its ability to reduce this fluorescence.
Materials:
-
Recombinant human MGLL enzyme
-
Fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate or a resorufin-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the MGLL enzyme solution, and the inhibitor solution to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method used to assess the potency and selectivity of inhibitors in a complex biological sample, such as cell lysates or tissue homogenates.
Principle: This technique utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). In a competitive experiment, the proteome is pre-incubated with an inhibitor, which blocks the active sites of its target enzymes. The subsequent addition of the ABP results in labeling of only the remaining active enzymes. The potency and selectivity of the inhibitor are determined by the reduction in ABP labeling of its target(s).
Materials:
-
Cell or tissue proteome
-
Test inhibitor (e.g., this compound)
-
Activity-based probe with a reporter tag (e.g., a fluorophore like TAMRA or biotin (B1667282) for subsequent analysis)
-
SDS-PAGE gels and imaging system (for fluorescent probes) or mass spectrometer (for biotinylated probes)
Procedure:
-
Prepare proteome samples (e.g., from cell culture or tissue homogenates).
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a defined period.
-
Add the activity-based probe to each aliquot and incubate to allow for labeling of active enzymes.
-
Quench the labeling reaction.
-
Analyze the proteome samples. For fluorescent probes, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. For biotinylated probes, enrich the labeled proteins and analyze by mass spectrometry.
-
Quantify the intensity of the band corresponding to MGLL (or the signal from MGLL-derived peptides in mass spectrometry) at each inhibitor concentration.
-
Determine the IC50 value by plotting the band intensity (or peptide signal) against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the potency of an MGLL inhibitor.
References
- 1. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CDD-1431 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of CDD-1431, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), in new cell lines. By comparing its performance with other commercially available compounds and employing robust experimental protocols, researchers can gain a comprehensive understanding of this compound's selectivity profile, a critical step in its development as a research tool or therapeutic agent.
Introduction to this compound and its Target, BMPR2
This compound is a small molecule inhibitor identified through DNA-encoded chemical library screening as a highly potent and selective inhibitor of BMPR2, a transmembrane serine/threonine kinase.[1][2][3] BMPR2 is a key receptor in the Transforming Growth Factor-beta (TGF-β) superfamily, playing a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably pulmonary arterial hypertension (PAH).[4][5]
The canonical BMPR2 signaling pathway involves the binding of BMP ligands, leading to the recruitment and phosphorylation of a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). This activated complex then phosphorylates downstream SMAD proteins (SMAD1, SMAD5, SMAD9), which translocate to the nucleus to regulate gene expression. BMPR2 can also signal through non-canonical, SMAD-independent pathways.
Competitive Landscape: Alternative BMPR2-Targeting Compounds
A thorough assessment of this compound's specificity requires comparison with other tool compounds that modulate the BMPR2 pathway. This guide proposes a comparison with the following commercially available inhibitors:
-
CDD-1281: A structurally related and highly potent and selective BMPR2 inhibitor, also discovered through DNA-encoded chemical library screening.[6] Its high selectivity makes it a direct competitor and an excellent benchmark for this compound's performance.
-
LDN-193189: A potent and selective inhibitor of BMP type I receptors (ALK2 and ALK3). While it does not directly target BMPR2, it effectively blocks the canonical BMP signaling pathway downstream of the type II receptor. Including LDN-193189 allows for the dissection of on-target BMPR2 effects versus broader BMP pathway inhibition.
Data Presentation: Comparative Inhibitor Profiling
To facilitate a clear comparison of the inhibitors' performance, all quantitative data should be summarized in a structured table. This table will serve as a quick reference for researchers to evaluate the potency and selectivity of each compound across different cell lines.
| Compound | Cell Line | BMPR2 Expression | IC50 (Western Blot - pSMAD1/5) | EC50 (NanoBRET - Target Engagement) | ΔTm (CETSA - Target Engagement) | Off-Target Effects (Kinase Panel) |
| This compound | Cell Line A | High | ||||
| Cell Line B | Medium | |||||
| Cell Line C | Low/Null | |||||
| CDD-1281 | Cell Line A | High | ||||
| Cell Line B | Medium | |||||
| Cell Line C | Low/Null | |||||
| LDN-193189 | Cell Line A | High | ||||
| Cell Line B | Medium | |||||
| Cell Line C | Low/Null |
Mandatory Visualizations
BMPR2 Signaling Pathway
Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Specificity
Caption: Workflow for the comparative assessment of this compound specificity in new cell lines.
Experimental Protocols
Cell Line Selection and Culture
A critical aspect of assessing specificity is to utilize cell lines with varying levels of the target protein. Based on literature, the following cell lines are recommended for their differential BMPR2 expression:
-
High BMPR2 Expression: Human Pulmonary Artery Endothelial Cells (HPAECs) are known to express BMPR2 and are physiologically relevant for studying PAH.[7][8][9]
-
Medium BMPR2 Expression: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for studying signal transduction and have been used in the initial characterization of this compound.[10]
-
Low/Null BMPR2 Expression: A549 lung carcinoma cells have been reported to have lower BMPR2 expression compared to normal lung tissue.[11][12] Alternatively, a BMPR2 knockout cell line can be generated or sourced to serve as a negative control.
Cells should be cultured according to the supplier's recommendations.
Protocol 1: Western Blot for Phospho-SMAD1/5/9
This assay assesses the functional consequence of BMPR2 inhibition by measuring the phosphorylation of its downstream effectors.
Materials:
-
Selected cell lines
-
This compound, CDD-1281, LDN-193189
-
Recombinant human BMP2 or BMP9 ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5/9, anti-total-SMAD1/5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with a dose-range of this compound, CDD-1281, or LDN-193189 for 1 hour.
-
Stimulate cells with BMP2 or BMP9 (e.g., 50 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and image.
-
Quantify band intensities and normalize phospho-SMAD levels to total SMAD and the loading control. Calculate IC50 values.[13][14][15][16][17]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20][21]
Materials:
-
Selected cell lines
-
This compound, CDD-1281, LDN-193189
-
PBS
-
Cell lysis buffer without detergents
-
Primary antibody: anti-BMPR2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Treat cultured cells with the test compounds or vehicle control for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse cells by freeze-thaw cycles.
-
Centrifuge to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze by Western blot for BMPR2.
-
Quantify the amount of soluble BMPR2 at each temperature and plot the melting curves. Determine the change in melting temperature (ΔTm) in the presence of the inhibitors.[18][19][20][21]
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[22][23][24][25][26] It requires the expression of a NanoLuc®-tagged BMPR2.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-BMPR2 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for BMPR2 (may require custom synthesis)
-
Nano-Glo® Live Cell Reagent
-
This compound, CDD-1281, LDN-193189
Procedure:
-
Transfect cells with the NanoLuc®-BMPR2 plasmid and seed in a 96-well plate.
-
After 24 hours, treat the cells with a dilution series of the test compounds.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure luminescence and BRET signals using a plate reader.
-
Calculate the BRET ratio and plot against the compound concentration to determine the EC50 value for target engagement.[22][23][24][25][26]
Conclusion
By systematically applying these experimental protocols and comparative analyses, researchers can generate a robust dataset to assess the specificity of this compound in new cell lines. The combination of functional assays and direct target engagement methods will provide a high degree of confidence in the inhibitor's selectivity profile, which is essential for its validation and future applications in both basic research and drug development. The structured data presentation and clear visualizations provided in this guide are designed to facilitate the interpretation and dissemination of these critical findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Dysregulated Smooth Muscle Cell BMPR2-ARRB2 Axis Causes Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Consequences of BMPR2 Deficiency in the Pulmonary Vasculature and Beyond: Contributions to Pulmonary Arterial Hypertension [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Expression of mutant BMPR-II in pulmonary endothelial cells promotes apoptosis and a release of factors that stimulate proliferation of pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 [bmbreports.org]
- 12. Bone morphogenetic protein receptor 2 inhibition destabilizes microtubules promoting the activation of lysosomes and cell death of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. SMAD 1/5/9 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. annualreviews.org [annualreviews.org]
- 20. pelagobio.com [pelagobio.com]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 23. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 24. eubopen.org [eubopen.org]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 26. promega.com [promega.com]
Comparative Analysis of Aryl Hydrocarbon Receptor Modulators: TCDD and CH223191
A note on the topic: The compound "CDD-1431" is not identifiable in the current scientific literature. This guide therefore provides a comparative analysis of two well-characterized ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune responses.[1][2][3] We will compare the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and the specific AhR antagonist CH223191. This analysis will serve as a valuable resource for researchers in toxicology, pharmacology, and drug development studying the AhR signaling pathway.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus.[2][4] In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[4][5] This binding initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds.[1][5][6]
Quantitative Performance of AhR Modulators
The efficacy of AhR modulators is typically quantified by their ability to either induce (agonists) or inhibit (antagonists) the transcriptional activity of the receptor. The following table summarizes key performance metrics for TCDD and CH223191.
| Compound | Type | Target | Key Performance Metric | Cell Line(s) | Reference |
| TCDD | Agonist | Aryl Hydrocarbon Receptor (AhR) | ED₅₀ of ~1 nM for hepatic monooxygenase activity in C57BL/6J mice.[7] | In vivo (mice) | [7] |
| CH223191 | Antagonist | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ of 30 nM for inhibiting AhR.[8] | Not specified | [8] |
| CH223191 | Antagonist | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ of 0.03 µM (30 nM) for inhibiting TCDD-induced luciferase activity.[9] | Not specified | [9] |
| CH223191 | Antagonist | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ of 1.48 µM for inhibiting CYP1A1 catalytic activity.[10] | HepG2 cells | [10] |
| CH223191 | Antagonist | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ values against TCDD-dependent gene induction: 0.2 µM (human), 1.1 µM (guinea pig), 1.5 µM (mouse), 3.1 µM (rat).[11] | Human (HG2L6.1c3), Guinea Pig, Mouse (H1L1.1c2), Rat (H4L1.1c4) | [11] |
Visualizing the AhR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Experimental workflow for the EROD (Ethoxyresorufin-O-deethylase) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize AhR modulators.
Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of AhR in response to test compounds.
Objective: To measure the induction of a reporter gene (luciferase) under the control of an AhR-responsive promoter.
Methodology:
-
Cell Culture: Use a cell line (e.g., human hepatoma HepG2) stably transfected with a plasmid containing a luciferase reporter gene driven by multiple XREs.
-
Compound Treatment: Plate the reporter cells in a 96-well plate. After cell adherence, treat them with various concentrations of the test compound (e.g., TCDD for agonist activity, or TCDD in combination with CH223191 for antagonist activity).[12] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC₅₀ value (the concentration that inhibits the agonist-induced response by 50%).[12]
Ethoxyresorufin-O-deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1, a primary target gene of the AhR signaling pathway.[13]
Objective: To quantify the catalytic activity of CYP1A1 as an indicator of AhR activation.[14]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., rat hepatoma H4IIE or human HepG2) in a 96-well plate.[15] Treat the cells with the test compounds as described for the luciferase assay and incubate for an appropriate induction period (e.g., 24 to 72 hours).[14]
-
EROD Reaction: After the induction period, remove the treatment medium and wash the cells. Add a reaction mixture containing 7-ethoxyresorufin, a substrate for CYP1A1.[14][15]
-
Enzymatic Conversion: CYP1A1 metabolizes 7-ethoxyresorufin into the highly fluorescent product, resorufin (B1680543).[14] Initiate the reaction by adding NADPH.[14]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).[15]
-
Standard Curve: Generate a standard curve using known concentrations of resorufin to convert the fluorescence readings into the amount of product formed.
-
Protein Quantification: After the kinetic reading, lyse the cells and determine the total protein concentration in each well.
-
Data Analysis: Calculate the EROD activity as the rate of resorufin formation, typically expressed in picomoles per minute per milligram of protein (pmol/min/mg protein).[13]
These protocols provide a robust framework for the comparative analysis of potential AhR modulators, enabling researchers to quantify their potency and efficacy in a controlled laboratory setting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. cerc.usgs.gov [cerc.usgs.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
ABX-1431: A Comparative Review of a Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the published literature on ABX-1431 (also known as Elcubragistat or AG06466), a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MGLL). Its performance is compared with other notable MGLL inhibitors, supported by experimental data, detailed methodologies, and visual diagrams of key biological and experimental processes.
Comparative Performance of MGLL Inhibitors
The following tables summarize the in vitro selectivity and in vivo efficacy of ABX-1431 in comparison to other well-characterized MGLL inhibitors.
In Vitro Selectivity Profile
The selectivity of MGLL inhibitors is crucial for minimizing off-target effects. The following table compares the half-maximal inhibitory concentrations (IC50) of ABX-1431 and its alternatives against MGLL and other related serine hydrolases, namely Fatty Acid Amide Hydrolase (FAAH) and Alpha/Beta-Hydrolase Domain 6 (ABHD6).
| Compound | MGLL IC50 (nM) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | Selectivity for MGLL over FAAH | Selectivity for MGLL over ABHD6 |
| ABX-1431 | 14 (human)[1][2] | >10,000[1] | >1,400[1] | >714-fold | >100-fold[1] |
| JZL184 | 8 (mouse) | 4,000 (mouse) | - | ~500-fold | - |
| KML29 | 4 (mouse) | >10,000 (mouse) | 400 (mouse) | >2500-fold | 100-fold |
| SAR127303 | 1.6 (human) | >10,000 (human) | 4,000 (human) | >6250-fold | 2500-fold |
| PF-06795071 | 0.7 (human) | >10,000 (human) | >10,000 (human) | >14285-fold | >14285-fold |
Note: IC50 values can vary depending on the assay conditions and species from which the enzymes were derived. Data presented here is for comparative purposes.
In Vivo Efficacy in the Formalin-Induced Pain Model
The formalin test is a widely used animal model of persistent pain. The table below compares the efficacy of ABX-1431 and JZL184 in reducing pain behavior in this model. The test consists of two phases: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain).
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Phase 1 Licking Time | Reduction in Phase 2 Licking Time |
| ABX-1431 | 3 | Oral (rat) | Significant Reduction | Significant Reduction |
| JZL184 | 16 | Intraperitoneal (mouse) | Significant Reduction | Significant Reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assay (Competitive Activity-Based Protein Profiling)
This method is used to determine the potency and selectivity of inhibitors against serine hydrolases.
-
Proteome Preparation: Brain tissue or cells expressing the target enzymes are homogenized in a suitable buffer (e.g., PBS) and centrifuged to isolate the desired cellular fraction (e.g., membrane or cytosolic proteome). The protein concentration is then quantified.
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (e.g., ABX-1431) for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP) tagged with a reporter molecule (e.g., a fluorophore like rhodamine or a biotin (B1667282) tag) is added to the mixture. The ABP covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
Analysis:
-
Gel-Based Analysis: The proteome is separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled enzymes. A decrease in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates inhibition.
-
Mass Spectrometry-Based Analysis: For biotinylated probes, the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled enzymes.
-
Formalin-Induced Pain Model
This in vivo assay assesses the analgesic properties of a compound.
-
Acclimation: Rodents (rats or mice) are placed in an observation chamber for a period to acclimate to the environment.
-
Compound Administration: The test compound (e.g., ABX-1431) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% or 5%) is injected into the plantar surface of one of the hind paws.
-
Behavioral Observation: The animal's behavior is observed and recorded for a specific duration (e.g., 30-60 minutes) immediately following the formalin injection. The primary measure of pain is the cumulative time the animal spends licking or biting the injected paw.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (typically the first 5-10 minutes) and Phase 2 (typically starting around 15-20 minutes after injection). The total licking/biting time in each phase is calculated and compared between the compound-treated and vehicle-treated groups to determine the analgesic effect.
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflows, and logical relationships discussed in this review.
Caption: Signaling pathway of MGLL inhibition by ABX-1431.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Experimental workflow of the formalin-induced pain model.
References
Safety Operating Guide
Navigating the Safe Disposal of CDD-1431: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, selective kinase inhibitors like CDD-1431 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is identified as a potent and selective BMPR2 kinase inhibitor, and as with any potent research compound, it should be handled with care.[1] All disposal procedures must be conducted in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE): Before beginning any disposal process, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
Quantitative Data for Waste Management
Proper segregation and labeling of chemical waste are paramount. The following table summarizes key quantitative parameters for the temporary storage and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Type | Leak-proof, sealable container compatible with organic and aqueous solutions. | Prevents spills and evaporation of potentially hazardous materials. Food-grade containers are not acceptable for chemical waste storage. |
| pH Range for Aqueous Waste | 5.5 - 9.5 | Aqueous solutions outside this pH range are generally considered corrosive and require neutralization before disposal.[2] |
| Maximum Container Volume | Do not exceed 90% of the container's total volume. | Prevents spills from overfilling and allows for vapor expansion. |
| Satellite Accumulation Area (SAA) Limit | The volume of hazardous waste stored in the laboratory should not exceed 55 gallons. | Adherence to regulations for temporary waste storage at the point of generation. |
Experimental Protocol: Decontamination of Labware
This protocol outlines the steps for decontaminating laboratory glassware and equipment that has come into contact with this compound.
Objective: To effectively remove residual this compound from laboratory apparatus to ensure safety and prevent cross-contamination.
Materials:
-
Contaminated labware (e.g., beakers, flasks, stir bars)
-
Appropriate organic solvent (e.g., ethanol, acetone) in a squirt bottle
-
Designated hazardous waste container for solvent rinsate
-
Laboratory-grade detergent
-
Deionized water
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware three times with a suitable organic solvent. The choice of solvent should be based on the solubility of this compound.
-
Collect Rinsate: Collect all solvent rinsate in a designated, properly labeled hazardous waste container.
-
Washing: Wash the rinsed labware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Disposal Workflow and Signaling Pathways
The proper disposal of a potent chemical compound like this compound follows a structured workflow to ensure safety and compliance. The following diagrams illustrate this process.
Caption: Workflow for the disposal of this compound from generation to final disposal by Environmental Health and Safety (EHS).
Step-by-Step Disposal Procedures
-
Segregation of Waste:
-
Solid Waste: Dispose of all solid materials contaminated with this compound, such as gloves, pipette tips, and weigh boats, into a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, sealed liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling of Waste Containers:
-
Clearly label each waste container with "Hazardous Waste" and list all chemical constituents, including their approximate concentrations. For example, "this compound, Methanol (approx. 10%), Water (approx. 90%)".
-
Ensure the date of initial waste accumulation is recorded on the label.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
-
Request for Disposal:
-
Once a waste container is full or has been in storage for a designated period (typically less than 90 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's guidelines. Always wear appropriate PPE.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
